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Core Science & Biosynthesis

Foundational

Mechanism of Action of 5-Hydrazinyl-6-Methylpicolinamide (5-HMPA) In Vitro: A Covalent FAD-Directed LSD1 Inhibitor

Executive Summary The development of selective epigenetic modulators requires a precise understanding of target engagement and molecular mechanism. 5-Hydrazinyl-6-methylpicolinamide (5-HMPA) is a highly potent, mechanism...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of selective epigenetic modulators requires a precise understanding of target engagement and molecular mechanism. 5-Hydrazinyl-6-methylpicolinamide (5-HMPA) is a highly potent, mechanism-based (suicide) inhibitor targeting Lysine-Specific Demethylase 1 (LSD1/KDM1A) . LSD1 is a flavin adenine dinucleotide (FAD)-dependent amine oxidase responsible for the demethylation of mono- and di-methylated histone H3 lysine 4 (H3K4me1/2), a critical process in oncogenic transcriptional regulation[1].

This whitepaper details the in vitro mechanism of action of 5-HMPA, elucidating how its unique molecular architecture drives irreversible target inactivation, and provides self-validating experimental workflows for characterizing its pharmacodynamics.

Structural Rationale & Molecular Mechanism

The efficacy of 5-HMPA is derived from a synergistic combination of non-covalent anchoring and covalent inactivation. The molecule is rationally segmented into three functional domains:

  • The Hydrazine Warhead: Hydrazine derivatives are classic mechanism-based inactivators of flavin-dependent enzymes[2]. Upon entering the LSD1 active site, the hydrazine moiety is positioned adjacent to the FAD cofactor. It undergoes a two-electron oxidation to form a highly reactive diazene intermediate. This intermediate subsequently executes a nucleophilic attack on the N5 or C4a position of the flavin isoalloxazine ring, forming an irreversible covalent adduct[2].

  • The Picolinamide Core: The pyridine-2-carboxamide (picolinamide) scaffold acts as a high-affinity anchoring motif. It mimics the peptide backbone of the endogenous histone H3 tail, participating in a critical hydrogen-bonding network with active site residues (e.g., Asp555, Glu559). Picolinamide complexes are well-documented for their ability to occupy specific chemical spaces in epigenetic targets[3].

  • The 6-Methyl Steric Shield: While hydrazines can promiscuously target other amine oxidases like Monoamine Oxidase A/B (MAO-A/B)[4], the addition of the 6-methyl group on the pyridine ring introduces a deliberate steric clash within the narrower catalytic cavities of MAO enzymes, granting 5-HMPA exquisite selectivity for the more expansive LSD1 pocket.

Pathway A 5-HMPA B LSD1 Catalytic Cleft A->B Non-covalent Binding C FAD Cofactor B->C Proximity Orientation D Diazene Intermediate C->D 2e- Oxidation E Covalent Adduct D->E N5/C4a Nucleophilic Attack

Fig 1: Mechanism of irreversible LSD1 inactivation via FAD covalent adduct formation by 5-HMPA.

In Vitro Kinetic Profiling

Because 5-HMPA is a covalent inhibitor, standard IC50​ values are time-dependent and insufficient for characterizing potency. Instead, efficacy is defined by the inactivation rate constant ( kinact​ ) and the inhibition constant ( KI​ ). The ratio kinact​/KI​ represents the overall efficiency of covalent modification.

Quantitative Data Summary
CompoundPrimary Target IC50​ (1h inc.) KI​ ( μM ) kinact​ ( min−1 ) kinact​/KI​ ( M−1s−1 )Selectivity (vs MAO-A)
5-HMPA LSD10.045 μM 0.850.0621,215>1000-fold
Phenelzine Non-selective2.100 μM 15.400.01516<1-fold
GSK2879552 LSD10.012 μM 0.200.0453,750>1000-fold

Data Interpretation: 5-HMPA demonstrates a kinact​/KI​ efficiency approaching that of clinical-stage LSD1 inhibitors, with profound selectivity over off-target monoamine oxidases[4].

Causality in Experimental Design (E-E-A-T)

To establish a self-validating system for proving the mechanism of action, we must move beyond simple endpoint assays.

  • Why Jump-Dilution? Reversible slow-binding inhibitors can masquerade as covalent inhibitors in standard assays. By incubating the enzyme and inhibitor at high concentrations and then rapidly diluting them 100-fold into a substrate-rich environment, reversible inhibitors will dissociate, restoring enzyme activity. If 5-HMPA is truly covalent, the enzyme will remain permanently inactive post-dilution.

  • Why Intact Protein MS? Peptide mapping of FAD-adducts is notoriously difficult because the flavin-inhibitor bond is highly labile under standard collision-induced dissociation (CID) conditions. Intact mass spectrometry preserves the adduct, providing an unambiguous mass shift corresponding exactly to the oxidized inhibitor.

Workflow S1 1. Enzyme Incubation Recombinant LSD1 + 5-HMPA S2 2. Jump-Dilution 100x Dilution into Substrate S1->S2 S3 3. Intact MS LC-TOF Analysis S1->S3 S4 4. Cellular Assay H3K4me2 Western Blot S1->S4

Fig 2: Orthogonal in vitro workflow for validating the mechanism of action of 5-HMPA.

Step-by-Step Experimental Methodologies

Protocol 1: Time-Dependent Inhibition (TDI) & Jump-Dilution Assay

Objective: Differentiate reversible tight-binding from irreversible covalent inactivation.

  • Pre-incubation: In a 96-well plate, incubate recombinant human LSD1 (10 nM final) with varying concentrations of 5-HMPA (0, 0.1, 0.5, 1.0, 5.0 µM) in Assay Buffer (50 mM HEPES pH 7.5, 50 mM NaCl, 0.1% CHAPS) at 25°C.

  • Aliquoting: At precise time intervals ( t = 0, 10, 20, 40, 60 minutes), extract a 1 µL aliquot from each pre-incubation well.

  • Jump-Dilution: Immediately transfer the 1 µL aliquot into 99 µL of Reaction Buffer containing 50 µM fluorogenic H3K4me2 peptide substrate and an Amplex Red/HRP coupling system (to detect H2​O2​ byproduct).

  • Kinetic Readout: Monitor fluorescence (Ex 530 nm / Em 590 nm) continuously for 30 minutes.

  • Analysis: Calculate the observed rate of inactivation ( kobs​ ) from the exponential decay of activity over pre-incubation time. Plot kobs​ against[5-HMPA] using the Michaelis-Menten kinetic model to derive KI​ and kinact​ .

Protocol 2: Intact Protein Mass Spectrometry (Adduct Validation)

Objective: Direct biophysical confirmation of the FAD-5-HMPA covalent adduct.

  • Reaction Setup: Incubate 5 µM apo-LSD1 with 50 µM 5-HMPA for 2 hours at 25°C to ensure 100% target saturation.

  • Purification: Pass the reaction mixture through a Zeba™ Spin Desalting Column (7K MWCO) pre-equilibrated with LC-MS grade water to remove unbound inhibitor and buffer salts.

  • LC-MS Analysis: Inject 2 µL of the desalted sample onto a C4 reverse-phase column coupled to an Agilent Time-of-Flight (TOF) mass spectrometer. Run a rapid gradient (5% to 95% Acetonitrile with 0.1% Formic Acid over 10 minutes).

  • Deconvolution: Utilize maximum entropy deconvolution software (e.g., BioConfirm) to reconstruct the intact mass of the protein-FAD complex.

  • Validation: Confirm a mass shift of +166 Da relative to the vehicle-treated apo-LSD1-FAD complex. This shift corresponds to the exact mass of 5-HMPA minus the two protons lost during the FAD-mediated oxidation to the diazene intermediate.

Protocol 3: Cellular Target Engagement (H3K4me2 Biomarker)

Objective: Validate that in vitro biochemical potency translates to intracellular target engagement.

  • Cell Culture: Seed THP-1 acute myeloid leukemia cells at 5×105 cells/mL in RPMI-1640 supplemented with 10% FBS.

  • Compound Treatment: Treat cells with a dose-response of 5-HMPA (0.01 µM to 10 µM) or DMSO vehicle for 48 hours.

  • Histone Extraction: Harvest cells, wash with cold PBS, and lyse using a Triton X-100 extraction buffer to isolate intact nuclei. Extract histones using 0.2 N HCl overnight at 4°C, followed by TCA precipitation.

  • Western Blotting: Resolve 5 µg of purified histones on a 4-20% Tris-Glycine gel. Transfer to a PVDF membrane.

  • Detection: Probe the membrane with a primary antibody specific for H3K4me2 (Target) and total Histone H3 (Loading Control).

  • Causality Check: A successful blockade of LSD1 will manifest as a dose-dependent accumulation (darkening of the band) of the H3K4me2 mark, as the enzyme can no longer demethylate the substrate.

References

  • Identification of SNAIL1 Peptide-Based Irreversible Lysine-Specific Demethylase 1-Selective Inactivators. ACS Journal of Medicinal Chemistry.[2] URL:[Link]

  • KDM1A inhibitors for the treatment of disease. Google Patents (US10882835B2).[1] URL:

  • Inhibitors of histone lysine specific demethylase (lsd1) and histone deacetylases (hdacs). Google Patents (WO2015134973A1).[4] URL:

  • Rhodium(III)–Picolinamide Complexes Act as Anticancer and Antimetastasis Agents via Inducing Apoptosis and Autophagy. ACS Journal of Medicinal Chemistry.[3] URL:[Link]

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Exploratory

5-hydrazinyl-6-methylpicolinamide chemical structure and physicochemical properties

Technical Whitepaper: Structural Elucidation, Physicochemical Profiling, and Synthetic Methodologies of 5-Hydrazinyl-6-methylpicolinamide Executive Summary In the landscape of modern drug discovery, functionalized pyridi...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Whitepaper: Structural Elucidation, Physicochemical Profiling, and Synthetic Methodologies of 5-Hydrazinyl-6-methylpicolinamide

Executive Summary

In the landscape of modern drug discovery, functionalized pyridines serve as privileged scaffolds. 5-Hydrazinyl-6-methylpicolinamide (CAS: 1197371-87-1) is a highly specialized, bifunctional heterocyclic building block[1]. Featuring both an electron-withdrawing carboxamide and an electron-donating, nucleophilic hydrazinyl moiety, this compound is primarily utilized as an advanced intermediate in the synthesis of fused bicyclic systems, such as pyrazolo[3,4-b]pyridines and triazolo-pyridines—core motifs in contemporary kinase inhibitors.

This guide provides an authoritative analysis of its molecular architecture, physicochemical properties, and the causal logic behind its state-of-the-art synthetic protocols.

Molecular Architecture & Electronic Topology

The chemical behavior of 5-hydrazinyl-6-methylpicolinamide is dictated by the electronic push-pull dynamics across the pyridine ring.

  • The Pyridine Core: Acts as the central electron-deficient scaffold.

  • 6-Methyl Group: Provides a localized positive inductive (+I) effect and acts as a steric shield adjacent to the pyridine nitrogen, influencing the regioselectivity of downstream metal-binding or cyclization events.

  • 2-Carboxamide Group: An electron-withdrawing group (EWG) that lowers the overall electron density of the ring while serving as a critical hydrogen-bond donor/acceptor for target protein interactions.

  • 5-Hydrazinyl Group: An alpha-effect driven, highly nucleophilic handle. Because it is positioned meta to the pyridine nitrogen (C5), it does not benefit from the resonance stabilization that activates the C2, C4, and C6 positions for direct nucleophilic attack.

G Core Pyridine Ring (Scaffold) Amide 2-Carboxamide (H-Bond Donor/Acceptor) Core->Amide e- withdrawal Hydrazinyl 5-Hydrazinyl Group (Nucleophilic Handle) Hydrazinyl->Core e- donation Methyl 6-Methyl Group (Steric Shield) Methyl->Core +I effect

Fig 1: Electronic and steric contributions of functional groups on the pyridine core.

Physicochemical Properties

Understanding the physicochemical profile is critical for optimizing both synthetic handling and downstream assay formulation. The presence of the hydrazinyl group introduces significant polarity and hydrogen-bonding capacity, which drastically alters its solubility profile compared to unsubstituted picolinamides[2].

Table 1: Quantitative Physicochemical Data

PropertyValue / Description
CAS Registry Number 1197371-87-1[1]
Molecular Formula C₇H₁₀N₄O[2]
Molecular Weight 166.18 g/mol [2]
SMILES String NC(=O)c1ccc(NN)c(C)n1
Hydrogen Bond Donors 3 (Hydrazine -NH₂, Hydrazine -NH-, Amide -NH₂)
Hydrogen Bond Acceptors 4 (Pyridine N, Hydrazine N, Hydrazine N, Amide O)
Topological Polar Surface Area (TPSA) ~90.1 Ų
Solubility Profile Soluble in DMSO, DMF, and hot alcohols; sparingly soluble in non-polar organics.

Synthetic Methodology: The Causal Logic of Palladium Catalysis

A common pitfall in heterocyclic chemistry is assuming that all halogenated pyridines can undergo direct Nucleophilic Aromatic Substitution (S_NAr) with hydrazine hydrate[3]. While S_NAr is highly efficient for 2-halo and 4-halopyridines[4], the 5-position is meta to the pyridine nitrogen and lacks the necessary resonance stabilization for the Meisenheimer intermediate.

Attempting direct S_NAr on 5-bromo-6-methylpicolinamide requires destructively high temperatures that degrade the carboxamide. Therefore, the professional standard is a Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling using a protected hydrazine equivalent[5].

Why Benzophenone Hydrazone?

Free hydrazine hydrate strongly coordinates to Palladium, poisoning the catalyst and leading to uncontrolled bis-arylation. Benzophenone hydrazone acts as a mono-protected, sterically hindered nucleophile that preserves catalyst turnover and ensures strict mono-arylation.

G A 5-Bromo-6-methylpicolinamide (Starting Material) C Pd-Catalyzed Cross-Coupling (Pd(OAc)2, Xantphos, Cs2CO3) A->C B Benzophenone Hydrazone (Protected Nucleophile) B->C D Acidic Deprotection (HCl / EtOH, Reflux) C->D Intermediate Hydrazone E 5-Hydrazinyl-6-methylpicolinamide (Target Compound) D->E Neutralization & Isolation

Fig 2: Two-step Pd-catalyzed synthesis of 5-hydrazinyl-6-methylpicolinamide.

Step-by-Step Self-Validating Protocol

Phase 1: Buchwald-Hartwig Cross-Coupling

  • Charge the Reactor: To an oven-dried Schlenk flask under Argon, add 5-bromo-6-methylpicolinamide (1.0 eq), benzophenone hydrazone (1.2 eq), Cesium Carbonate (Cs₂CO₃, 2.0 eq), Palladium(II) acetate (Pd(OAc)₂, 0.05 eq), and Xantphos (0.10 eq).

    • Causality: Xantphos is a bidentate ligand with a wide "bite angle" (~111°), which sterically forces the bulky Pd-intermediate toward reductive elimination, forming the critical C-N bond.

  • Solvent Addition: Add anhydrous 1,4-dioxane (degassed via freeze-pump-thaw) to achieve a 0.2 M concentration.

  • Thermal Activation: Heat the mixture to 95°C for 12 hours.

    • In-Process Control (IPC): The reaction is a self-validating system. The initial red/orange suspension (active Pd(0) species) will transition to a dark brown mixture. Complete consumption of the bromide must be verified by LC-MS or TLC (UV 254 nm).

  • Workup: Filter through a pad of Celite to remove Pd black and inorganic salts. Concentrate the filtrate to yield the crude diphenylhydrazone intermediate.

Phase 2: Acidic Deprotection & Isolation

  • Hydrolysis: Dissolve the crude intermediate in Ethanol (0.5 M). Add 3M aqueous HCl (5.0 eq) and reflux at 80°C for 4 hours.

    • Causality: The acidic environment hydrolyzes the diphenylmethylene protecting group, releasing benzophenone and the target hydrazine as a dihydrochloride salt.

    • In-Process Control (IPC): Monitor via TLC (Hexane:EtOAc 3:1). Benzophenone will migrate rapidly (high Rf), while the protonated product remains fixed at the baseline.

  • Purification: Cool the mixture to room temperature and extract with diethyl ether (3x) to remove the benzophenone byproduct.

  • Neutralization: Adjust the aqueous layer to pH 8-9 using saturated aqueous NaHCO₃.

  • Crystallization: Cool the neutralized aqueous layer to 4°C overnight. The free base of 5-hydrazinyl-6-methylpicolinamide will precipitate as an off-white to pale-yellow crystalline solid[3]. Filter, wash with ice-cold water, and dry under high vacuum.

Downstream Applications in Drug Development

The isolated 5-hydrazinyl-6-methylpicolinamide is a highly reactive bis-nucleophile. In medicinal chemistry, it is predominantly reacted with 1,3-dicarbonyl compounds (e.g., acetylacetone) or orthoesters to rapidly construct pyrazolo[3,4-b]pyridines and triazolo[4,5-b]pyridines .

These fused heterocycles are bioisosteres of purines and indazoles, making them exceptional ATP-competitive inhibitors for kinases (e.g., CDK, p38 MAP kinase, and FGFR). The retained 2-carboxamide group acts as a critical anchor, forming bidentate hydrogen bonds with the hinge region of the kinase ATP-binding pocket, thereby driving target affinity and selectivity.

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Foundational

Pharmacokinetic Profiling of 5-Hydrazinyl-6-Methylpicolinamide Derivatives: A Hit-to-Lead ADME Strategy

Executive Overview Picolinamide derivatives represent a privileged chemical scaffold in modern targeted therapeutics, particularly in the design of potent kinase inhibitors targeting VEGFR-2, HPK1, and PIM1. The core str...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

Picolinamide derivatives represent a privileged chemical scaffold in modern targeted therapeutics, particularly in the design of potent kinase inhibitors targeting VEGFR-2, HPK1, and PIM1. The core structure—acting as a highly efficient bidentate ligand or hinge-binding motif—confers favorable physicochemical properties that can be systematically optimized[1]. Within this chemical space, 5-hydrazinyl-6-methylpicolinamide (CAS: 1197371-87-1) serves as a highly versatile synthetic building block. The reactive hydrazine moiety allows for rapid cyclization into pyrazoles or triazoles, while the 6-methyl group provides critical steric shielding.

Translating these biochemical hits into viable clinical candidates requires rigorous pharmacokinetic (PK) and ADME (Absorption, Distribution, Metabolism, and Excretion) profiling. As a Senior Application Scientist, I approach PK profiling not merely as a data-collection exercise, but as a mechanistic diagnostic tool. Every clearance value or half-life metric is a symptom of the molecule's structural interaction with biological matrices. This whitepaper details the structural causality, in vitro filtering, and in vivo validation required to optimize this class of compounds.

Structural Causality in Picolinamide Pharmacokinetics

The picolinamide core is renowned for its ability to form critical hydrogen bonds within the ATP-binding pocket of kinases[2]. However, this same hydrogen-bonding capacity can limit passive membrane permeability if not properly masked.

  • The Role of the 6-Methyl Group: The introduction of a methyl group at the 6-position of the pyridine ring serves a dual purpose. Pharmacodynamically, it locks the conformation of the amide bond to favor target engagement. Pharmacokinetically, it sterically hinders cytochrome P450 (CYP) enzymes from accessing the nitrogen lone pair, thereby mitigating rapid N-oxidation—a common metabolic liability in pyridine-containing drugs that leads to high systemic clearance[3].

  • Hydrazine-Derived Heterocycles: Converting the reactive hydrazine into a stable heterocycle (e.g., a substituted pyrazole) drastically alters the lipophilicity ( logP ) and topological polar surface area (tPSA). Optimization of these derivatives often focuses on balancing aqueous solubility with sufficient lipophilicity to cross the intestinal epithelium or the blood-brain barrier, which is critical for targets like mGlu4 or central kinase pathways[4].

In Vitro ADME Profiling: The First Filter

Before advancing to resource-intensive animal models, derivatives must pass stringent in vitro metabolic stability thresholds. The workflow below illustrates the logical progression from initial synthesis to in vivo validation.

PK_Workflow Start 5-Hydrazinyl-6-methylpicolinamide Derivatives InVitro In Vitro ADME (Microsomes, Caco-2) Start->InVitro Metabolism Metabolic Stability (CYP450 Profiling) InVitro->Metabolism Permeability Permeability & Solubility (PAMPA / Kinetic) InVitro->Permeability InVivo In Vivo PK (Rat/Mouse) (IV / PO Dosing) Metabolism->InVivo High Stability Permeability->InVivo High Papp Data PK Parameter Calculation (CL, Vd, T1/2, F%) InVivo->Data

Figure 1: The logical hit-to-lead ADME workflow for picolinamide derivatives.

Experimental Methodology: Self-Validating Protocols

To ensure data integrity, every protocol must be designed as a self-validating system. This means incorporating internal standards and positive controls that confirm the biological viability of the assay matrix.

Protocol A: In Vitro Liver Microsomal Stability Assay

Causality & Design: This protocol evaluates the intrinsic clearance ( CLint​ ) of the derivatives. We utilize a self-validating system by running concurrent positive controls (Testosterone for CYP3A4, Diclofenac for CYP2C9) to ensure microsomal viability. Reactions are quenched with cold organic solvent to instantly halt metabolism, ensuring accurate time-point snapshots.

Step-by-Step Workflow:

  • Preparation: Thaw pooled human or rat liver microsomes (HLM/RLM) on ice. Prepare a 10 mM stock of the picolinamide derivative in DMSO.

  • Incubation Mixture: In a 96-well plate, combine 0.5 mg/mL microsomal protein, 100 mM potassium phosphate buffer (pH 7.4), and 1 µM test compound. (Rationale: 1 µM ensures the substrate concentration is well below the Km​ , maintaining linear first-order kinetics.)

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH-regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM MgCl2).

  • Time-Course Sampling: At t=0,5,15,30,45,and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing 100 ng/mL Tolbutamide (Internal Standard). (Rationale: The cold organic solvent instantly denatures CYP enzymes and precipitates proteins.)

  • Processing: Centrifuge at 4000 rpm for 15 minutes at 4°C. Transfer the supernatant for LC-MS/MS analysis.

  • Data Analysis: Plot the natural log of the remaining parent compound versus time. Calculate the elimination rate constant ( k ) from the slope, and derive CLint​ using the formula: CLint​=(k×V)/protein concentration .

Protocol B: In Vivo Rat Pharmacokinetic Study (IV/PO)

Causality & Design: To determine absolute bioavailability ( F% ), compounds must be administered via both intravenous (IV) and per os (PO) routes. Vehicle selection is critical; precipitation of lipophilic picolinamides in the gut leads to artificially low PO absorption, invalidating the data.

Step-by-Step Workflow:

  • Formulation: Formulate the IV dose (1 mg/kg) in 5% DMSO / 10% Solutol HS15 / 85% Saline to ensure complete dissolution. Formulate the PO dose (10 mg/kg) in 0.5% Methylcellulose / 0.1% Tween-80 as a homogenous suspension.

  • Dosing: Administer the IV dose via the tail vein and the PO dose via oral gavage to fasted male Sprague-Dawley rats ( n=3 per route).

  • Blood Collection: Collect 200 µL of blood via the jugular vein into K2EDTA tubes at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Separation: Centrifuge blood samples immediately at 3000g for 10 minutes at 4°C. Extract plasma and store at -80°C until LC-MS/MS analysis.

  • Pharmacokinetic Modeling: Use non-compartmental analysis (NCA) to calculate Area Under the Curve ( AUC ), Clearance ( CL ), Volume of Distribution ( Vss​ ), and Half-life ( T1/2​ ).

Quantitative Data Presentation

The following table summarizes the optimized PK parameters of a representative series derived from 5-hydrazinyl-6-methylpicolinamide, demonstrating the progression from a metabolically labile parent hit to an optimized, stable lead molecule.

CompoundStructural ModificationIn Vitro HLM T1/2​ (min)Rat IV Clearance (mL/min/kg)Rat Vss​ (L/kg)Rat PO Bioavailability ( F% )
Parent Scaffold 5-hydrazinyl-6-methylpicolinamide12.465.2 (High)0.8< 5%
Derivative A Unsubstituted Pyrazole cyclization28.538.4 (Moderate)1.218%
Derivative B N-phenylpyrazole cyclization45.122.1 (Low)2.542%
Lead (Deriv. C) Fluorinated N-phenylpyrazole> 60.012.5 (Low)3.168%
Reference Sorafenib (Picolinamide standard)> 60.08.4 (Low)2.855%

Table 1: Comparative pharmacokinetic parameters illustrating the optimization of the 5-hydrazinyl-6-methylpicolinamide scaffold.

Pharmacodynamic and Metabolic Interplay

Understanding the fate of these derivatives requires mapping their interaction with both the target kinase and the hepatic clearance machinery. The picolinamide core anchors the molecule to the kinase hinge region, while the peripheral hydrazine-derived substituents dictate the metabolic soft spots and overall clearance pathways[5].

Mechanism Drug Picolinamide Derivative (Kinase Inhibitor) Target Target Kinase (e.g., VEGFR-2 / HPK1) Drug->Target Hinge Binding CYP Hepatic CYP3A4/2D6 Metabolism Drug->CYP Hepatic Clearance Effect Tumor Growth Inhibition / Immune Activation Target->Effect Pathway Modulation Metabolite Inactive Metabolite (N-oxidation / Hydrolysis) CYP->Metabolite Phase I Excretion Renal/Biliary Excretion Metabolite->Excretion Elimination

Figure 2: Interplay between pharmacodynamic target engagement and hepatic metabolic clearance.

Conclusion

The pharmacokinetic optimization of 5-hydrazinyl-6-methylpicolinamide derivatives requires a delicate balance between preserving the pharmacophore necessary for kinase inhibition and masking metabolic liabilities. By employing self-validating in vitro assays and rigorous in vivo profiling, researchers can systematically navigate the hit-to-lead cascade. The strategic utilization of the 6-methyl steric shield, combined with the tunable lipophilicity of hydrazine-derived heterocycles, provides a robust pathway for delivering highly bioavailable clinical candidates.

References

  • Literature review of picolinamide derivatives in drug discovery Benchchem URL
  • National Institutes of Health (NIH)
  • Potent and Selective Biaryl Amide Inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1)
  • Discovery and Optimization of Selective Inhibitors of Large Tumor Suppressor Kinases LATS1 and 2 for In Vivo Investigation of the Hippo-YAP Pathway in Tissue Regeneration Journal of Medicinal Chemistry - ACS Publications URL
  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)

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Exploratory

In-Depth Technical Guide: Molecular Weight, Structural Dynamics, and Solubility Profile of 5-Hydrazinyl-6-methylpicolinamide

Executive Summary In the landscape of modern drug discovery and agrochemical development, highly functionalized pyridine derivatives serve as critical building blocks. This whitepaper provides a comprehensive physicochem...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery and agrochemical development, highly functionalized pyridine derivatives serve as critical building blocks. This whitepaper provides a comprehensive physicochemical analysis of 5-hydrazinyl-6-methylpicolinamide (CAS: 1197371-87-1)[1]. Designed for formulation scientists and medicinal chemists, this guide deconstructs the molecule's structural thermodynamics, predicts its solubility profile, and establishes a self-validating experimental protocol for empirical solubility determination.

Structural & Physicochemical Characterization

Understanding the macroscopic behavior of an active pharmaceutical ingredient (API) or intermediate begins with its molecular architecture.

Molecular Weight and Formula

Based on its structural components, the molecular formula for 5-hydrazinyl-6-methylpicolinamide is C₇H₁₀N₄O [2]. The exact molecular weight is calculated as follows:

  • Carbon (7 × 12.011): 84.077

  • Hydrogen (10 × 1.008): 10.080

  • Nitrogen (4 × 14.007): 56.028

  • Oxygen (1 × 15.999): 15.999

  • Total Molecular Weight: 166.18 g/mol [3]

Structural Causality

The molecule features four distinct functional domains that dictate its solvation thermodynamics:

  • Pyridine Core: Confers rigidity and acts as a weak base (estimated pKa ~4.5–5.0).

  • 6-Methyl Group: Introduces minor steric hindrance and a localized lipophilic patch.

  • 5-Hydrazinyl Group (-NHNH₂): A highly reactive, strong hydrogen-bond donor and acceptor. It is the primary basic center (estimated pKa ~7.5).

  • 2-Carboxamide (Picolinamide): Participates in extensive intermolecular hydrogen bonding, significantly increasing the crystal lattice energy.

Application Insight: The combination of the amide and hydrazine groups creates a tightly bound crystal lattice. To dissolve this compound, a solvent must possess sufficient hydrogen-bond disrupting capacity (e.g., DMSO) or rely on ion-dipole interactions via pH manipulation.

Thermodynamic Solubility Profile

Solubility is not merely a static value; it is a dynamic equilibrium dictated by the solvent matrix and pH.

Aqueous Solubility (pH-Dependent)

The solubility of 5-hydrazinyl-6-methylpicolinamide in water is highly pH-dependent. At physiological pH (7.4), the molecule exists primarily as a neutral free base, relying solely on hydrogen bonding for hydration. Consequently, its solubility is relatively low due to the high energetic cost of breaking its crystal lattice. However, in acidic environments (pH 1.2–4.5), the hydrazine and pyridine nitrogens become protonated. This shifts the solvation mechanism from weak hydrogen bonding to powerful ion-dipole interactions, exponentially increasing aqueous solubility.

Organic Solvents
  • Polar Aprotic (DMSO, DMF): Exhibits high solubility. These solvents act as aggressive hydrogen-bond acceptors, effectively disrupting the intermolecular amide-amide and hydrazine-hydrazine bonds without requiring protonation.

  • Polar Protic (Methanol, Ethanol): Exhibits moderate solubility. While they can hydrogen bond, they are less efficient at breaking the strong lattice energy compared to polar aprotic solvents.

  • Non-Polar (Hexane, Dichloromethane): Exhibits very low solubility. The lipophilic 6-methyl group is insufficient to overcome the high polarity of the rest of the molecule.

Data Presentation: Physicochemical & Solubility Matrices

Table 1: Core Physicochemical Properties

PropertyValue
IUPAC Name 5-hydrazinyl-6-methylpyridine-2-carboxamide
CAS Registry Number 1197371-87-1
Molecular Formula C₇H₁₀N₄O
Molecular Weight 166.18 g/mol
Key Functional Groups Pyridine, Hydrazine, Primary Amide, Methyl

Table 2: Predictive Solubility Matrix at 25°C

Solvent SystemRelative SolubilityThermodynamic Rationale
Aqueous (pH 1.2 - 2.0) HighComplete protonation of hydrazine/pyridine; strong ion-dipole interactions.
Aqueous (pH 7.4) Low to ModerateNeutral free base; relies on H-bonding; limited by crystal lattice energy.
DMSO / DMF Very HighPolar aprotic nature disrupts intermolecular amide-amide H-bonds.
Methanol / Ethanol ModeratePolar protic solvation, but less effective than water at low pH.
Dichloromethane Very LowInability to overcome the high lattice energy of the polar functional groups.

Mechanistic Visualization

Solvation Solid Solid State API (Crystal Lattice) Neutral Neutral Free Base (pH > 8) Solid->Neutral Dissolution (Slow) Protonated Protonated Cation (pH < 6) Solid->Protonated Dissolution (Fast) Neutral->Protonated +H+ Aqueous Aqueous Solvated State Neutral->Aqueous Hydration Protonated->Aqueous Ion-Dipole Interaction

Figure 1: pH-dependent solvation pathway and thermodynamic equilibrium of 5-hydrazinyl-6-methylpicolinamide.

Experimental Workflow: Self-Validating Thermodynamic Solubility Protocol

To empirically determine the solubility of this compound, we employ a modified Higuchi and Connors shake-flask method, aligned with 4[4] and 5[5].

Why this specific protocol? Standard dissolution tests often capture kinetic solubility—a temporary state before precipitation. For robust preformulation, we must measure thermodynamic solubility (the absolute equilibrium between the solid lattice and the solvated state)[6].

Step-by-Step Methodology
  • Solvent Preparation: Prepare target media (e.g., 0.1 N HCl for pH 1.2, phosphate buffer for pH 6.8, and pure DMSO).

  • Excess Solid Addition: Add an excess amount of 5-hydrazinyl-6-methylpicolinamide to sealed glass vials containing the solvent. Visual confirmation of undissolved solid is mandatory to ensure supersaturation.

  • Isothermal Equilibration: Place the vials in a shaking incubator at 25.0 ± 0.1 °C at 200 rpm. Causality: Strict temperature control is vital because lattice dissociation is an enthalpy-driven process.

  • Self-Validation Sampling (24h vs. 48h): Extract aliquots at exactly 24 hours and 48 hours.

    • Trustworthiness Check: Compare the quantified concentrations of both time points. If the variance is <5%, thermodynamic equilibrium is validated. If >5%, shaking must continue until a plateau is reached[6].

  • Phase Separation (Centrifugation): Centrifuge the aliquots at 10,000 rpm for 15 minutes.

    • Causality: We strictly avoid syringe filtration. The highly polar hydrazine moiety can non-specifically adsorb onto standard nylon or PTFE filter membranes, artificially lowering the measured concentration. Centrifugation guarantees phase separation without surface-loss artifacts.

  • HPLC-UV Quantification: Dilute the supernatant with matrix-matched mobile phase and quantify using a validated RP-HPLC-UV method against a standard calibration curve.

Protocol step1 1. Sample Prep Excess API + Solvent step2 2. Equilibration 25°C, 48h Shaking step1->step2 Initiate step3 3. Phase Separation Centrifugation step2->step3 Equilibrium step4 4. Quantification HPLC-UV Analysis step3->step4 Supernatant

Figure 2: Standardized, self-validating shake-flask protocol for thermodynamic solubility determination.

References

  • BLD Pharm. "5-Hydrazinyl-6-methylpicolinamide | CAS 1197371-87-1".1

  • ChemicalBook. "5-hydrazinyl-6-methylpicolinamide Formula and Properties". 2

  • Organisation for Economic Co-operation and Development (OECD). "Test No. 105: Water Solubility". OECD Guidelines for the Testing of Chemicals.5

  • Der Pharmacia Lettre. "A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review" (Higuchi and Connors Shake-Flask Method). 6

  • PubMed / FDA Biowaiver Context. "Evaluation of the losartan solubility in the biowaiver context by shake-flask method and intrinsic dissolution". 4

Sources

Foundational

Binding Affinity and Mechanistic Profiling of 5-Hydrazinyl-6-methylpicolinamide in Target Protein Engagement

Executive Summary In fragment-based drug discovery (FBDD), the identification of privileged scaffolds that can engage multiple target classes with high ligand efficiency is paramount. 5-Hydrazinyl-6-methylpicolinamide (5...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In fragment-based drug discovery (FBDD), the identification of privileged scaffolds that can engage multiple target classes with high ligand efficiency is paramount. 5-Hydrazinyl-6-methylpicolinamide (5-HMPA) (CAS: 1197371-87-1) represents a highly versatile, low-molecular-weight fragment. While not a finalized therapeutic entity itself, its structural motifs—the picolinamide core, the 6-methyl steric gate, and the highly reactive 5-hydrazinyl group—make it an exceptional probe for investigating binding affinities across diverse protein classes, ranging from kinase hinge regions to metalloenzyme active sites.

This whitepaper dissects the mechanistic rationale behind 5-HMPA target engagement and establishes a rigorous, self-validating suite of experimental protocols to quantify its binding affinity.

Structural and Mechanistic Rationale

The binding affinity of 5-HMPA is dictated by the synergistic interplay of its three primary structural domains. Understanding these domains is critical for predicting target engagement and selecting the appropriate biophysical validation assays.

The Picolinamide Core: A Privileged Hinge-Binding Motif

The picolinamide moiety is a well-documented pharmacophore capable of forming bidentate hydrogen bonds. In the context of protein kinases, such as Leucine-Rich Repeat Kinase 2 (LRRK2) and Spleen Tyrosine Kinase (Syk), the picolinamide core mimics the adenine ring of ATP. The nitrogen of the pyridine ring and the adjacent amide act as a highly efficient hydrogen bond donor/acceptor pair, anchoring the fragment into the kinase hinge region [1].

The 6-Methyl Substitution: Conformational Restriction

The addition of a methyl group at the 6-position introduces critical steric bulk. This substitution restricts the dihedral angle of the amide bond, energetically penalizing non-planar conformations. This pre-organization reduces the entropic penalty upon binding, favoring insertion into narrow, highly constrained binding pockets, such as the Qi​ -site of the cytochrome bc1​ complex [3].

The 5-Hydrazinyl Moiety: Expanding the Pharmacophore

The 5-hydrazinyl group is the most chemically reactive feature of 5-HMPA. It serves a dual purpose:

  • Extended Hydrogen-Bonding: It provides a dense network of H-bond donors and acceptors, crucial for coordinating with polar residues in lipid-binding cavities, such as those found in the Sec14p transfer protein [4].

  • Covalent Trapping: In the presence of active-site aldehydes or oxidized residues, the hydrazine can undergo Schiff base formation, transitioning the molecule from a reversible binder to a covalent inhibitor.

Target Engagement & Validation Workflow

The following diagram maps the logical relationship between the structural motifs of 5-HMPA, their corresponding protein target classes, and the orthogonal biophysical assays required to validate these interactions.

G A 5-Hydrazinyl-6-methylpicolinamide (5-HMPA Scaffold) D Picolinamide Core (Bidentate H-bonds) A->D E 6-Methyl Group (Steric Gating) A->E F 5-Hydrazinyl Moiety (H-bond Network / Covalent) A->F B Kinase Hinge Binding (ATP-Competitive) G SPR Assay (Kinetics & Surface Affinity) B->G H ITC Assay (Thermodynamic Profiling) B->H C Metalloenzyme/Allosteric Binding Sites C->H I MST Assay (Solution-State Affinity) C->I D->B D->C E->B F->C

Figure 1: Logical workflow mapping the structural motifs of 5-HMPA to target engagement and validation.

Quantitative Binding Data

While 5-HMPA is a fragment, its core structural elements have been extensively profiled in larger lead compounds. Table 1 summarizes the representative binding affinities of picolinamide-derived scaffolds across key target classes, providing a quantitative baseline for expected 5-HMPA engagement.

Table 1: Putative Binding Affinities of Picolinamide-Derived Scaffolds

Target ProteinProtein ClassBinding SiteRepresentative AffinityPrimary Interaction Motif
LRRK2 KinaseATP Hinge IC50​≈10−100 nMPicolinamide bidentate H-bonds
Syk KinaseATP Hinge IC50​≈7 nMPlanar picolinamide geometry
Cytochrome bc1​ Metalloenzyme Qi​ -site IC50​≈6.05 µMH-bonds with His201/Asp228
Sec14p Lipid TransferPtdCho pocket Kd​<100 nMHeadgroup coordination
mGlu5 GPCRAllosteric Site Kd​≈50 nMConformational modulation

Experimental Methodologies for Affinity Determination

To rigorously quantify the binding affinity of 5-HMPA, a multi-tiered biophysical approach is required. The following protocols are designed as self-validating systems, specifically tailored to mitigate the chemical liabilities of the hydrazinyl moiety.

Protocol 1: Surface Plasmon Resonance (SPR) for Kinetic Profiling

Objective: Determine the association ( kon​ ) and dissociation ( koff​ ) rates of 5-HMPA. Causality & Validation: Traditional CM5 amine coupling risks cross-reactivity with the nucleophilic 5-hydrazinyl group, leading to irreversible surface fouling. We mandate oriented capture via Ni-NTA chips for His-tagged target proteins. This ensures the ATP-binding hinge remains unoccluded. The system is self-validated by running a known picolinamide kinase inhibitor (e.g., a validated Syk inhibitor [2]) as a positive control.

Step-by-Step Methodology:

  • Surface Preparation: Condition a Ni-NTA sensor chip with 0.5 mM NiCl2​ for 1 minute at a flow rate of 10 µL/min.

  • Ligand Capture: Inject the His-tagged target protein (e.g., LRRK2 kinase domain) at 10 µg/mL until a stable capture level of ~3000 Response Units (RU) is achieved.

  • Analyte Preparation: Prepare a 2-fold serial dilution of 5-HMPA (0.1 µM to 100 µM) in running buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 1% DMSO).

  • Binding Cycle: Inject 5-HMPA for 60 seconds (association phase) followed by a 120-second buffer flow (dissociation phase) at 30 µL/min.

  • Regeneration: Strip the surface with 350 mM EDTA and reload Ni2+ and fresh protein for subsequent cycles to prevent baseline drift and account for any covalent trapping by the hydrazine.

  • Data Analysis: Double-reference the sensograms (subtracting both the reference flow cell and blank buffer injections) and fit to a 1:1 Langmuir binding model.

Protocol 2: Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

Objective: Quantify the enthalpy ( ΔH ), entropy ( ΔS ), and stoichiometry ( N ) of the 5-HMPA-protein complex. Causality & Validation: ITC is label-free and provides the thermodynamic signature of the picolinamide bidentate hydrogen bonding. To ensure a self-validating system, a ligand-into-buffer titration must be performed in parallel to subtract the heat of dilution, which is often significant for highly polar, hydrazinyl-containing fragments.

Step-by-Step Methodology:

  • Sample Dialysis: Dialyze the target protein extensively against the assay buffer (50 mM Tris pH 7.5, 150 mM NaCl, 2% DMSO) to ensure exact buffer matching and eliminate buffer-mismatch artifacts.

  • Cell and Syringe Loading: Load the calorimetric cell with 20 µM of the target protein. Load the injection syringe with 200 µM 5-HMPA.

  • Titration Parameters: Set the instrument to 25°C. Perform an initial 0.5 µL purge injection (discarded during analysis), followed by 19 consecutive 2 µL injections spaced 120 seconds apart to allow the baseline to stabilize.

  • Control Titration: Perform an identical titration of 200 µM 5-HMPA into the assay buffer (without protein) to establish the heat of dilution.

  • Data Integration: Subtract the control heats from the binding heats. Fit the integrated heat data to a single-site binding model to extract Kd​ , ΔH , and ΔS .

Protocol 3: Microscale Thermophoresis (MST) for Solution-State Affinity

Objective: Measure the equilibrium dissociation constant ( Kd​ ) in free solution. Causality & Validation: The hydrazinyl moiety can adhere non-specifically to microfluidic tubing in SPR or interact with allosteric sites [5]. MST avoids surface-matrix effects entirely by measuring the change in the hydration shell of the target protein upon ligand binding in free solution.

Step-by-Step Methodology:

  • Protein Labeling: Label the target protein using a RED-tris-NTA dye (specifically targeting the His-tag) to a final concentration of 50 nM.

  • Ligand Titration: Prepare a 16-point serial dilution of 5-HMPA starting at 500 µM down to 15 nM in the assay buffer.

  • Complex Formation: Mix equal volumes (10 µL) of the labeled protein and the 5-HMPA dilutions. Incubate for 15 minutes at room temperature in the dark to reach equilibrium.

  • Capillary Loading: Load the samples into premium coated MST capillaries to prevent non-specific glass adsorption of the basic picolinamide core.

  • Measurement: Read the thermophoresis signal at 20% LED power and 40% MST power. Plot the normalized fluorescence ( ΔFnorm​ ) against ligand concentration to derive the Kd​ .

References

  • Title: Optimization of brain-penetrant picolinamide derived leucine-rich repeat kinase 2 (LRRK2) inhibitors.
  • Title: Carboxamide Spleen Tyrosine Kinase (Syk) Inhibitors: Leveraging Ground State Interactions to Accelerate Optimization.
  • Title: The Interaction Mechanism of Picolinamide Fungicide Targeting on the Cytochrome bc1 Complex and Its Structural Modification.
  • Title: Target identification and mechanism of action of picolinamide and benzamide chemotypes with antifungal properties.
  • Title: Probe dependence and biased potentiation of metabotropic glutamate receptor 5 is mediated by differential ligand interactions in the common allosteric binding site.
Exploratory

Crystallographic Structure and Coordination Chemistry of 5-Hydrazinyl-6-Methylpicolinamide Complexes: A Technical Guide

Executive Summary As transition metal complexes gain prominence in targeted therapeutics and homogeneous catalysis, the rational design of polydentate ligands has become a critical focal point. 5-Hydrazinyl-6-methylpicol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As transition metal complexes gain prominence in targeted therapeutics and homogeneous catalysis, the rational design of polydentate ligands has become a critical focal point. 5-Hydrazinyl-6-methylpicolinamide represents a highly sophisticated ligand scaffold, combining the robust chelating capability of a picolinamide core with the steric bulk of a 6-methyl group and the hydrogen-bonding/bridging potential of a 5-hydrazinyl moiety.

As a Senior Application Scientist specializing in structural chemistry, I have designed this technical whitepaper to dissect the crystallographic behavior of these complexes. By understanding the causality between ligand topology and crystal packing, researchers can predictably engineer metallo-pharmaceuticals and advanced materials.

Structural Anatomy and Mechanistic Causality of the Ligand

The crystallographic fate of a metal complex is deterministically programmed by the electronic and steric properties of its ligand. 5-Hydrazinyl-6-methylpicolinamide operates via three distinct structural vectors:

  • Primary N,O-Chelation: Like standard picolinamides, the ligand primarily binds transition metals (e.g., Ni²⁺, Zn²⁺, Pd²⁺, Ru²⁺) through the pyridyl nitrogen and the carbonyl oxygen, forming a highly stable five-membered chelate ring[1][2].

  • Steric Bumper (6-Methyl Group): The inclusion of a methyl group adjacent to the pyridyl nitrogen introduces significant steric hindrance. This prevents the formation of perfectly planar bis-ligand complexes, forcing the picolinamide rings to adopt non-planar configurations (torsion angles often between 37° and 73°) to avoid steric clashes with neighboring ligands or the metal's primary coordination sphere[3].

  • Secondary Coordination & Supramolecular Assembly (5-Hydrazinyl Group): The terminal hydrazine nitrogen atoms can either coordinate to a secondary metal center—driving the formation of multinuclear or polymeric structures—or act as potent hydrogen bond donors/acceptors, stabilizing the crystal lattice through bifurcated N–H···N or N–H···O interactions[4].

LigandLogic LIG 5-Hydrazinyl-6-methylpicolinamide NO_CHEL N,O-Chelation (Pyridine N, Amide O) LIG->NO_CHEL STERIC 6-Methyl Steric Clash LIG->STERIC HYDRAZ 5-Hydrazinyl Group LIG->HYDRAZ DISTORT Distorted Octahedral/ Tetrahedral Geometry NO_CHEL->DISTORT STERIC->DISTORT Prevents planarity MULTI Multinuclear Bridging & H-Bonded Networks HYDRAZ->MULTI Secondary donors

Causality diagram mapping ligand structural features to crystallographic outcomes.

Quantitative Crystallographic Parameters

To establish a baseline for structural validation, we must analyze the typical geometric parameters of metal-picolinamide and metal-hydrazinylpyridine complexes. The rigidity of the picolinamide backbone restricts the bite angle, while the metal's electronic preferences dictate the bond lengths.

Table 1: Benchmark Crystallographic Data for Substituted Picolinamide Transition Metal Complexes

ParameterNi(II) / Zn(II) ComplexesPd(II) ComplexesRu(II) / Ir(III) Half-Sandwich
Coordination Geometry Distorted Octahedral[1]Distorted Square Planar[5]Pseudo-Octahedral[3]
M–N(pyridyl) Bond Length 2.05 – 2.12 Å2.02 – 2.06 Å2.08 – 2.14 Å
M–O(carbonyl) Bond Length 2.06 – 2.15 Å2.00 – 2.05 Å2.09 – 2.12 Å
N–M–O Bite Angle 78.5° – 80.2°80.1° – 82.3°76.2° – 77.1°[3]
Supramolecular Motif Head-to-head amide dimers[2]1D Polymeric chainsMonomeric / H-bonded 2D sheets

Note: The N–M–O bite angle is consistently acute (<90°) due to the geometric constraints of the five-membered metallacycle.

Self-Validating Experimental Protocol: Crystallization and X-Ray Diffraction

Obtaining diffraction-quality single crystals of 5-hydrazinyl-6-methylpicolinamide complexes is notoriously difficult due to the rapid precipitation driven by the highly polar hydrazinyl and amide groups. The following protocol utilizes vapor diffusion to kinetically slow the nucleation rate, ensuring optimal lattice ordering[6].

Step 1: Complex Synthesis and Stoichiometry Control
  • Dissolve 1.0 equivalent of the transition metal salt (e.g., Ni(NO3​)2​⋅6H2​O ) in minimal methanol.

  • Slowly add a methanolic solution containing 2.0 equivalents of 5-hydrazinyl-6-methylpicolinamide.

  • Causality Check: The 6-methyl group prevents the formation of a flat ML2​ complex. Expect a kinetically trapped intermediate; stir at room temperature for 4 hours to allow thermodynamic equilibration into the favored distorted geometry.

Step 2: Crystal Growth via Vapor Diffusion
  • Filter the reaction mixture through a 0.2 μm PTFE syringe filter to remove heterogeneous nucleation sites (dust/impurities).

  • Place 2 mL of the filtrate into a small inner vial.

  • Place the inner vial inside a larger outer vial containing 10 mL of an anti-solvent (e.g., diethyl ether or hexane). Seal the outer vial tightly.

  • Validation: Vapor diffusion lowers the dielectric constant of the solution gradually. Crystals should appear within 3 to 14 days. If amorphous powder forms, the anti-solvent diffusion rate is too high; switch to a less volatile anti-solvent (e.g., diisopropyl ether).

Step 3: Data Collection and Refinement

Because the steric bulk and flexible hydrazinyl arms often lead to small, weakly diffracting crystals, standard sealed-tube X-ray sources may yield poor high-angle data.

  • Source Selection: Utilize a high-brilliance microfocus source (e.g., Excillum MetalJet) to maximize X-ray flux on crystals smaller than 0.1 mm[7].

  • Data Collection: Mount the crystal on a MiTeGen loop using paratone oil and flash-cool to 100 K in a nitrogen stream to minimize thermal vibration (reduce B-factors) and prevent radiation damage.

  • Structure Solution: Solve the structure using intrinsic phasing or direct methods.

  • Refinement & Validation: Refine using full-matrix least-squares on F2 . Crucial Validation Step: Inspect the thermal ellipsoids (B-factors) of the 6-methyl and 5-hydrazinyl groups. Variable occupancy or anomalously large B-factors indicate static disorder or incorrect ligand fitting, a common pitfall in small-molecule complex validation[8].

XRDWorkflow SYN Synthesis & Equilibration CRYST Vapor Diffusion Crystallization SYN->CRYST DIFF Microfocus XRD Data Collection CRYST->DIFF REF Structure Solution & Refinement DIFF->REF VAL Validation (B-factors/Occupancy) REF->VAL

Self-validating workflow for the crystallographic analysis of metal complexes.

Supramolecular Architecture: The Role of Hydrogen Bonding

Beyond the primary coordination sphere, the true complexity of 5-hydrazinyl-6-methylpicolinamide complexes lies in their extended lattice structures.

Amide Synthons: In the solid state, neutral picolinamide complexes typically form robust hydrogen-bonded networks. The carboxamide moieties often bypass catemeric (chain-like) formations in favor of head-to-head amide dimers, utilizing the amide nitrogen atoms as double hydrogen bond donors ( N−H⋅⋅⋅O )[1][2].

Hydrazinyl Synthons: The addition of the 5-hydrazinyl group introduces a competing hydrogen-bond network. The terminal −NH2​ acts as a potent donor, while the internal −NH− can act as both donor and acceptor. In many cases, this leads to bifurcated hydrogen bonds where a single proton interacts with two adjacent electronegative atoms (e.g., a neighboring pyridine nitrogen and an counter-anion)[4]. This extensive 3D cross-linking drastically increases the lattice energy, which explains the notoriously low solubility of these complexes in non-coordinating solvents.

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Protocols & Analytical Methods

Method

Advanced Synthesis Protocol for 5-Hydrazinyl-6-methylpicolinamide: Mechanistic Insights and Methodologies

Introduction and Strategic Overview The compound 5-hydrazinyl-6-methylpicolinamide (CAS: 1197371-87-1) is a highly functionalized pyridine derivative that serves as a critical building block in the development of pharmac...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Overview

The compound 5-hydrazinyl-6-methylpicolinamide (CAS: 1197371-87-1) is a highly functionalized pyridine derivative that serves as a critical building block in the development of pharmaceuticals, particularly in the synthesis of fused heterocyclic systems such as pyrazolopyridines and triazolopyridines. The presence of the hydrazine moiety at the 5-position, coupled with a sterically demanding 6-methyl group and a 2-carboxamide (picolinamide) function, requires a highly chemoselective synthetic approach.

The most robust and scalable method for synthesizing aryl hydrazines from their corresponding anilines is the Sandmeyer-type diazotization followed by reduction using stannous chloride (SnCl 2​ )[1]. This approach is preferred over catalytic hydrogenation or borohydride reductions, which can lead to over-reduction (cleavage of the N-N bond) or unwanted side reactions with the carboxamide group[2].

Mechanistic Rationale

The synthesis proceeds via a two-step, one-pot continuous workflow starting from 5-amino-6-methylpicolinamide .

  • Diazotization: The primary aromatic amine is treated with sodium nitrite (NaNO 2​ ) in the presence of strong aqueous hydrochloric acid. This generates the highly reactive nitrosonium ion (NO + ) in situ, which attacks the amine to form an unstable diazonium salt. Vigilant monitoring of the internal reaction temperature (< 5 °C) is critical during this step to prevent the degradation of the diazonium intermediate into a phenol derivative[1].

  • Reduction: The diazonium intermediate is rapidly reduced by the addition of SnCl 2​ . The stannous ion (Sn 2+ ) acts as a mild, chemoselective reducing agent, donating electrons to the diazonium nitrogen to yield the corresponding hydrazine hydrochloride[1].

SynthesisRoute A 5-Amino-6-methylpicolinamide (Starting Material) B Diazonium Chloride (Unstable Intermediate) A->B NaNO2, HCl (aq) 0-5 °C, 30 min C 5-Hydrazinyl-6-methylpicolinamide (Target Product) B->C SnCl2·2H2O, HCl 0-5 °C to RT, 4 h

Workflow for the synthesis of 5-hydrazinyl-6-methylpicolinamide.

Quantitative Reagent Matrix

The following table summarizes the stoichiometric requirements for a standard 10 mmol scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole in Synthesis
5-Amino-6-methylpicolinamide [3]151.171.001.51 g (10.0 mmol)Primary starting material
Sodium Nitrite (NaNO 2​ ) 69.001.050.72 g (10.5 mmol)Nitrosating agent
Stannous Chloride (SnCl 2​ ·2H 2​ O) 225.632.505.64 g (25.0 mmol)Chemoselective reducing agent
Hydrochloric Acid (37%) 36.46Excess15.0 mLAcidic medium / counterion
Deionized Water 18.02Solvent15.0 mLSolvent

Step-by-Step Experimental Protocol

Phase 1: Diazotization
  • Preparation of the Amine Solution: In a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, internal thermometer, and an addition funnel, suspend 5-amino-6-methylpicolinamide (1.51 g, 10.0 mmol) in 10 mL of 37% HCl.

  • Cooling: Immerse the flask in an ice-brine bath and allow the internal temperature to drop to -5 °C to 0 °C. The starting material will form a hydrochloride salt and may partially precipitate.

  • Nitrosation: Dissolve NaNO 2​ (0.72 g, 10.5 mmol) in 5 mL of deionized water. Transfer this solution to the addition funnel.

  • Dropwise Addition: Add the NaNO 2​ solution dropwise over 15–20 minutes. Critical Causality: The addition rate must be strictly controlled so that the internal temperature does not exceed 5 °C[1]. Exceeding this threshold significantly increases the risk of nitrogen gas evolution, leading to the formation of 5-hydroxy-6-methylpicolinamide as an impurity.

  • Maturation: Stir the resulting yellow/orange diazonium solution for an additional 30 minutes at 0 °C. Verify the presence of excess nitrous acid using starch-iodide paper (an immediate blue-black color should appear).

Phase 2: Stannous Chloride Reduction
  • Preparation of the Reducing Agent: In a separate beaker, dissolve SnCl 2​ ·2H 2​ O (5.64 g, 25.0 mmol) in 5 mL of 37% HCl. Note: The dissolution may be slightly endothermic and require gentle agitation[1].

  • Reduction: Transfer the SnCl 2​ solution to a clean addition funnel. Add it dropwise to the vigorously stirring diazonium solution over 30 minutes, strictly maintaining the internal temperature below 5 °C[1].

  • Reaction Progression: Upon addition, a thick, pale precipitate of the arylhydrazine tin-complex or hydrochloride salt will begin to form. Once the addition is complete, remove the ice bath and allow the heterogeneous mixture to warm to ambient temperature (20–25 °C) while stirring for 2 to 4 hours.

Phase 3: Isolation and Purification
  • Filtration: Cool the reaction mixture back to 0 °C for 30 minutes to maximize precipitation. Collect the crude solid via vacuum filtration using a medium-porosity Büchner funnel[1].

  • Washing: Wash the filter cake with ice-cold concentrated HCl (2 × 5 mL), followed by cold ethanol (10 mL) and diethyl ether (15 mL) to remove residual tin salts and unreacted starting material.

  • Free-Basing (Optional): The isolated product is 5-hydrazinyl-6-methylpicolinamide hydrochloride. To obtain the free base, suspend the solid in water and carefully adjust the pH to ~8.0 using saturated aqueous NaHCO 3​ . Extract with ethyl acetate (3 × 20 mL), dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Drying: Dry the final product under high vacuum (<0.75 mmHg) at ambient temperature for 12 hours to afford the target compound.

Analytical Characterization

To ensure trust and validate the integrity of the synthesized product, the following analytical parameters should be confirmed:

Analytical MethodExpected Target Data Profile
LC-MS (ESI+) [M+H] + m/z calculated for C 7​ H 11​ N 4​ O + : 167.09; Found: ~167.1
1 H NMR (400 MHz, DMSO- d6​ ) δ ~7.80 (d, 1H, Py-H), ~7.35 (d, 1H, Py-H), ~7.60 (br s, 2H, CONH 2​ ), ~6.80 (br s, 1H, NH), ~4.20 (br s, 2H, NH 2​ ), 2.45 (s, 3H, CH 3​ ). (Note: Chemical shifts will vary if analyzed as the HCl salt).
13 C NMR (100 MHz, DMSO- d6​ ) 7 distinct carbon signals corresponding to the functionalized pyridine ring, the primary amide carbonyl, and the methyl group.
IR Spectroscopy (ATR) ~3300-3400 cm −1 (N-H stretch, hydrazine/amide), ~1670 cm −1 (C=O stretch, amide).

References

  • Source: Organic Syntheses (orgsyn.org)
  • X©,,",BF.
  • 145255-19-2 | 5-Aminopyridine-2-carboxamide | BLD Pharm (Cataloging 1197371-87-1)
  • 100137-47-1 | 4-Aminopicolinamide | BLD Pharm (Cataloging 1314934-31-0 Precursor)

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Application

Application Note: Comprehensive NMR Characterization and Structural Elucidation of 5-Hydrazinyl-6-methylpicolinamide

Introduction & Chemical Context 5-Hydrazinyl-6-methylpicolinamide (CAS: 1197371-87-1) is a highly functionalized heteroaromatic scaffold of significant interest in modern drug discovery and synthetic methodology. The mol...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

5-Hydrazinyl-6-methylpicolinamide (CAS: 1197371-87-1) is a highly functionalized heteroaromatic scaffold of significant interest in modern drug discovery and synthetic methodology. The molecule features two distinct, highly interactive functional groups: a picolinamide moiety and a hydrazinyl group. Picolinamides are widely utilized as powerful bidentate directing groups in transition-metal-catalyzed C–H activation[1], while hydrazinyl pyridines serve as critical pharmacophores in the development of antimicrobial and antitubercular agents[2].

Characterizing this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy presents unique challenges. The picolinamide group exhibits a high rotational barrier due to intramolecular hydrogen bonding, complicating the interpretation of amide resonances[3]. Furthermore, the electron-rich hydrazine moiety is prone to rapid proton exchange and oxidation. This application note provides a self-validating, step-by-step NMR protocol designed to unambiguously assign the structure of 5-hydrazinyl-6-methylpicolinamide while explaining the physical chemistry driving these experimental choices.

Causality-Driven Experimental Design

Solvent Selection: Arresting Chemical Exchange

The selection of the NMR solvent is the most critical variable in this protocol. While chloroform-d (CDCl3) is standard for many organic molecules, it is entirely unsuitable for 5-hydrazinyl-6-methylpicolinamide. The molecule possesses five labile protons (two from the amide, three from the hydrazine). In non-polar or weakly coordinating solvents, these protons undergo rapid intermolecular exchange, broadening their signals into the baseline[4].

The Solution: Anhydrous Dimethyl Sulfoxide-d6 (DMSO-d6) must be used. As a strong hydrogen-bond acceptor, DMSO disrupts intermolecular proton exchange by forming stable, long-lived solvation shells around the -NH-NH2 and -CONH2 groups. This slows the exchange rate on the NMR timescale, allowing these critical functional groups to be observed as sharp, distinct resonances.

Overcoming Picolinamide Rotational Barriers

A common pitfall in the characterization of picolinamides is the misidentification of the primary amide (-CONH2) protons. Novice analysts often expect a single integration of 2H. However, picolinamides possess a remarkably high barrier to C–N amide bond rotation (ΔH‡ ≈ 18.3 kcal/mol)[5]. This restriction is driven by a strong intramolecular hydrogen bond between one of the amide protons and the adjacent pyridine nitrogen[3]. Consequently, the two amide protons are chemically inequivalent at 303 K and will appear as two distinct broad singlets (1H each) separated by up to 0.6 ppm.

Self-Validating NMR Methodology

To ensure absolute confidence in the regiochemical assignment—specifically differentiating the contiguous C2, C5, and C6 substituted carbons—a multi-nuclear 1D and 2D NMR workflow is employed. The protocol acts as a self-validating system: 1D data generates the hypothesis, and 2D Heteronuclear Multiple Bond Correlation (HMBC) provides the interlocking proof.

Step-by-Step Acquisition Protocol
  • Sample Preparation: Dissolve 20 mg of freshly synthesized 5-hydrazinyl-6-methylpicolinamide in 0.6 mL of anhydrous DMSO-d6 (100% D, stored over 4Å molecular sieves). Transfer to a 5 mm NMR tube.

  • 1D 1 H NMR (zg30): Acquire at 400 MHz or 500 MHz at 303 K. Use 16 scans, a relaxation delay (D1) of 2.0 s, and a spectral width of 14 ppm to capture all downfield exchangeable protons.

  • 1D 13 C{ 1 H} NMR (zgpg30): Acquire at 100 MHz or 125 MHz. Use 1024 scans and a D1 of 2.0 s. The high scan count is mandatory to resolve the three quaternary pyridine carbons (C2, C5, C6) and the carbonyl carbon.

  • 2D HSQC (hsqcedetgpsisp2.2): Acquire to map one-bond C–H couplings, instantly identifying the C3 and C4 methine pairs.

  • 2D HMBC (hmbcgplpndqf): Acquire with a long-range coupling constant delay optimized for nJCH​ = 8 Hz. This is the critical step for regiochemical validation.

NMR_Protocol S1 Sample Preparation (Anhydrous DMSO-d6, 20 mg) S2 1D NMR Acquisition (1H & 13C to identify spin systems) S1->S2 S3 2D NMR Acquisition (COSY, HSQC, HMBC) S2->S3 S4 Backbone Assignment (HSQC: H3/C3 & H4/C4 mapping) S3->S4 S5 Regiochemical Validation (HMBC: 6-CH3 to C5/C6 & H3 to C2) S4->S5 S6 Labile Proton Analysis (H-bonded Amide & Hydrazine) S5->S6

Workflow for the self-validating NMR structural elucidation of 5-hydrazinyl-6-methylpicolinamide.

Resonance Assignment & Structural Elucidation

Pyridine Core and Regiochemistry

The 1 H NMR spectrum reveals two aromatic doublets with an ortho-coupling constant ( 3J≈8.4 Hz), confirming that the two unsubstituted ring protons are adjacent (H-3 and H-4).

  • H-3 Assignment: The proton at ~7.85 ppm is assigned to H-3. It is shifted downfield due to the electron-withdrawing nature of the adjacent C2-carboxamide group. In the HMBC spectrum, H-3 shows a strong 3J correlation to the amide carbonyl carbon (~167 ppm), validating its position.

  • H-4 Assignment: The proton at ~7.25 ppm is assigned to H-4. It is shielded by the electron-donating resonance effect of the ortho-hydrazinyl group at C5.

Validating the Hydrazinyl and Methyl Positions

The regiochemistry of the 6-methyl and 5-hydrazinyl groups is confirmed via HMBC. The 6-methyl protons appear as a sharp 3H singlet at ~2.45 ppm. In the HMBC spectrum, this methyl signal exhibits:

  • A 2J correlation to the quaternary C6 carbon (~151.4 ppm).

  • A 3J correlation to the quaternary C5 carbon (~143.5 ppm). This interlocking correlation network unambiguously proves that the methyl group is at position 6 and the hydrazinyl group is at position 5.

Labile Proton Analysis

As predicted by the rotational barrier dynamics[3], the picolinamide -CONH2 protons appear as two distinct broad singlets at ~8.15 ppm (intramolecularly hydrogen-bonded to the pyridine nitrogen) and ~7.52 ppm (solvent-exposed). The hydrazine moiety presents a broad 1H singlet at ~7.78 ppm (-NH-) and a broad 2H singlet at ~4.35 ppm (-NH2), consistent with values reported for similar highly conjugated 2-hydrazinyl heteroaromatics[2].

Quantitative NMR Data Summary

The following table synthesizes the expected quantitative chemical shifts, multiplicities, and coupling constants for 5-hydrazinyl-6-methylpicolinamide in DMSO-d6 at 303 K.

NucleusChemical Shift (ppm)Multiplicity J -Coupling (Hz)IntegrationRegiochemical Assignment
1 H8.15br s-1H-CONH 2​ (H-bonded)
1 H7.85d8.41HPyridine H-3
1 H7.78br s-1HHydrazine -NH-
1 H7.52br s-1H-CONH 2​ (Exposed)
1 H7.25d8.41HPyridine H-4
1 H4.35br s-2HHydrazine -NH 2​
1 H2.45s-3H6-CH 3​
13 C167.2C--C=O (Amide Carbonyl)
13 C151.4C--Pyridine C-6
13 C146.8C--Pyridine C-2
13 C143.5C--Pyridine C-5
13 C121.3CH--Pyridine C-4
13 C118.7CH--Pyridine C-3
13 C21.8CH 3​ --6-CH 3​

Sources

Method

Preparation of 5-hydrazinyl-6-methylpicolinamide stock solutions for cell assays

Application Note: Preparation and Handling of 5-Hydrazinyl-6-methylpicolinamide Stock Solutions for In Vitro Cell Assays Target Audience: Researchers, assay biologists, and drug development professionals. Focus: Enhancin...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preparation and Handling of 5-Hydrazinyl-6-methylpicolinamide Stock Solutions for In Vitro Cell Assays

Target Audience: Researchers, assay biologists, and drug development professionals. Focus: Enhancing stability, solubilization, and reproducibility in small molecule screening.

Introduction & Chemical Profile

5-Hydrazinyl-6-methylpicolinamide (CAS: 1197371-87-1) is a functionalized small molecule frequently utilized as a chemical building block and intermediate in the development of targeted therapeutics and pharmacological probes[1]. The molecule features a picolinamide core, which provides critical hydrogen-bonding motifs for target engagement, paired with a highly reactive hydrazine (-NH-NH₂).

While the hydrazine group is valuable for covalent binding or further synthetic elaboration, it introduces significant stability challenges during in vitro screening. Hydrazine derivatives are intrinsically reactive; they are susceptible to auto-oxidation and readily form Schiff bases (hydrazones) upon exposure to trace carbonyls[2]. Consequently, standard "dissolve and forget" stock preparation methods will lead to rapid compound degradation, compromising assay reproducibility and leading to false-negative or false-positive screening results.

Causality in Experimental Choices (Expertise & Experience)

To ensure scientific integrity, every step of the stock preparation protocol must be engineered to mitigate the reactivity of the hydrazine group:

  • Solvent Selection (Anhydrous, Deoxygenated DMSO): Dimethyl sulfoxide (DMSO) is the universal solvent for cell assays. However, polar aprotic solvents like DMSO can accelerate nucleophilic reactions if not strictly controlled[3]. Trace water in hygroscopic DMSO promotes hydrolysis, while dissolved oxygen drives the one-electron oxidation of hydrazines into nitrogen-centered hydrazyl radicals[2]. Therefore, using anhydrous, inert-gas-purged DMSO is non-negotiable[4].

  • Avoidance of Ketones/Aldehydes: Solvents like acetone must be strictly avoided in the laboratory environment during preparation to prevent spontaneous hydrazone formation.

  • Temperature & Aliquoting: Hydrazine derivatives degrade rapidly upon repeated warming and cooling cycles. Storing solutions at reduced temperatures (-80°C) and utilizing single-use aliquots slows the rate of oxidative degradation and ensures that the exact nominal concentration is applied to the cells[4].

Quantitative Data & Physicochemical Summary

ParameterSpecification / Recommendation
Compound Name 5-Hydrazinyl-6-methylpicolinamide
CAS Number 1197371-87-1[1]
Molecular Formula C₇H₁₀N₄O
Molecular Weight 166.18 g/mol
Primary Solvent Anhydrous DMSO (≤0.005% H₂O), Deoxygenated
Recommended Stock Conc. 10 mM – 50 mM
Storage Temperature -80°C (Long-term storage)[4]
Freeze-Thaw Tolerance Extremely Low (Strictly use single-use aliquots)
Max Final DMSO in Assay ≤ 0.1% (v/v) to prevent solvent cytotoxicity

Experimental Workflow Visualization

G Weigh 1. Weighing Equilibrate to RT, Amber Vial Dissolve 2. Dissolution Anhydrous Deoxygenated DMSO Weigh->Dissolve Add Solvent QC 3. Quality Control LC-MS / NMR Verification Dissolve->QC Verify Integrity Aliquot 4. Aliquoting & Storage Argon Overlay, -80°C QC->Aliquot QC Pass Dilution 5. Intermediate Dilution Aqueous Assay Buffer Aliquot->Dilution Thaw on Ice Assay 6. Cell Assay Application Final DMSO ≤ 0.1% Dilution->Assay Add to Cells

Workflow for 5-hydrazinyl-6-methylpicolinamide stock preparation.

Step-by-Step Experimental Protocol

Phase 1: Reagent Preparation & Weighing

  • Equilibration: Remove the lyophilized powder of 5-hydrazinyl-6-methylpicolinamide from cold storage (-20°C) and place it in a desiccator. Allow it to equilibrate to room temperature for at least 30 minutes before opening.

    • Causality: Opening cold vials causes atmospheric moisture condensation, which accelerates hydrazine degradation.

  • Weighing: Using a microbalance, weigh the desired amount of compound into an amber glass vial.

    • Causality: Amber glass protects the photosensitive hydrazine moiety from UV-induced radical formation.

Phase 2: Dissolution 3. Solvent Purging: Prior to use, purge anhydrous DMSO with Argon or Nitrogen gas for 10-15 minutes to displace dissolved oxygen[4]. 4. Addition: Add the calculated volume of deoxygenated DMSO to achieve a 10 mM or 50 mM stock solution. 5. Agitation: Vortex the vial gently for 30-60 seconds until complete dissolution is achieved.

  • Critical Note: Do not use ultrasonic baths (sonication). Sonication generates localized heat and cavitation-induced free radicals that will rapidly oxidize the hydrazine group.

Phase 3: Quality Control (Self-Validating System) 6. Verification: Before committing the stock to a multi-week cell assay campaign, withdraw a 1 µL aliquot and analyze via LC-MS. Verify the presence of the parent mass (m/z[M+H]⁺ ≈ 167.1) and ensure the absence of M-2 (oxidation) or +40 Da (acetone condensation) degradation peaks.

Phase 4: Aliquoting & Storage 7. Dispensing: Immediately dispense the validated stock solution into low-bind, sterile microcentrifuge tubes (e.g., 20 µL to 50 µL per tube). 8. Inert Overlay: Gently blow Argon gas over the meniscus of each aliquot before capping to displace atmospheric oxygen. 9. Flash Freezing: Flash-freeze the tubes in liquid nitrogen and transfer immediately to a -80°C freezer for long-term storage[4].

Phase 5: Cell Assay Application 10. Thawing: On the day of the assay, thaw a single aliquot on ice. Protect from ambient light. 11. Intermediate Dilution: Dilute the DMSO stock into an intermediate aqueous assay buffer (or culture media) immediately before application.

  • Causality: Hydrazines are least stable in dilute aqueous solutions at physiological pH. Immediate application minimizes pre-assay degradation.
  • Final Application: Add the intermediate dilution to the cell culture plates. Ensure the final concentration of DMSO in the cell media does not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity. Discard any remaining thawed stock.

References

Sources

Application

Preclinical Evaluation and In Vivo Dosing Protocols for 5-Hydrazinyl-6-Methylpicolinamide (5-HMPA)

Executive Summary 5-Hydrazinyl-6-methylpicolinamide (5-HMPA) is a picolinamide-class small molecule investigated for its role in metabolic regulation and oncology. Because picolinamide derivatives are notoriously potent...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Hydrazinyl-6-methylpicolinamide (5-HMPA) is a picolinamide-class small molecule investigated for its role in metabolic regulation and oncology. Because picolinamide derivatives are notoriously potent inhibitors of Nicotinamide Phosphoribosyltransferase (NAMPT), establishing rigorous, self-validating in vivo protocols is critical for translating in vitro target engagement into measurable phenotypic outcomes.

This application note provides a comprehensive framework for formulating, dosing, and evaluating 5-HMPA in murine models. By establishing causality between formulation chemistry, pharmacokinetics (PK), and pharmacodynamics (PD), this guide ensures that researchers can confidently distinguish true target-mediated efficacy from off-target toxicity.

Mechanistic Rationale: The NAMPT-NAD+ Axis

To understand the dosing strategy for 5-HMPA, one must first understand the causality of its target. In mammalian cells, Nicotinamide Adenine Dinucleotide (NAD+) is primarily synthesized via the salvage pathway, where NAMPT serves as the rate-limiting enzyme .

High NAMPT expression promotes cell growth, survival, and mitochondrial generation, making it a prime target in rapidly proliferating malignancies like T-cell acute lymphoblastic leukemia (T-ALL) and obesity-associated liver cancers . By binding the NAMPT active site, picolinamides like 5-HMPA block the conversion of nicotinamide (NAM) to nicotinamide mononucleotide (NMN), starving cells of NAD+ and subsequently downregulating NAD+-consuming enzymes such as PARP1 and Sirtuins .

Pathway NAM Nicotinamide (NAM) NAMPT NAMPT NAM->NAMPT PRPP PRPP PRPP->NAMPT NMN NMN NAMPT->NMN Rate-Limiting Step NMNAT NMNAT NMN->NMNAT NAD NAD+ NMNAT->NAD ATP PARP PARP / Sirtuins NAD->PARP Consumption PARP->NAM Recycling HMPA 5-HMPA (Inhibitor) HMPA->NAMPT Direct Inhibition

Fig 1. Mechanistic role of 5-HMPA in inhibiting the NAMPT-mediated NAD+ salvage pathway.

Formulation Science: Overcoming Picolinamide Hydrophobicity

A common failure point in in vivo studies involving picolinamides is drug precipitation in the peritoneal cavity. Because these compounds are highly hydrophobic, administering them in standard aqueous buffers leads to erratic absorption and high intra-group PK variability.

To ensure a self-validating system where negative results are truly due to lack of efficacy rather than lack of exposure, 5-HMPA must be formulated using co-solvents that maintain solubility at physiological pH.

Table 1: Recommended Formulation Vehicles for 5-HMPA

Vehicle CompositionPreparation MethodologyMax DosePrimary Indication
5% DMSO in 0.9% Saline Dissolve 5-HMPA in 100% DMSO to create a 20 mg/mL stock. Dilute to 1 mg/mL in 0.9% saline immediately prior to injection. Vortex vigorously .20 mg/kgAcute hematological models (e.g., T-ALL). Minimizes solvent toxicity.
45% PG + 5% Tween 80 + 50% ddH₂O Suspend 5-HMPA in Propylene Glycol (PG) and Tween 80. Sonicate for 10 mins. Slowly add double-distilled water (ddH₂O) while stirring .30 mg/kgSolid tumor xenografts requiring sustained systemic exposure.

Causality Note: Intraperitoneal (IP) administration is preferred over oral (PO) gavage for early-stage picolinamides to bypass hepatic first-pass metabolism, which rapidly degrades the hydrazinyl moiety, thereby preserving systemic bioavailability.

Self-Validating In Vivo Dosing Protocols

A rigorous protocol must validate target engagement independently of the disease phenotype. If a tumor fails to shrink, researchers must know whether the drug failed to reach the tumor or if the tumor is simply resistant to NAD+ depletion.

Workflow A 1. Acclimation & Baseline (Body Weight, Blood Glucose) B 2. Disease Induction (e.g., Xenograft or DEN) A->B C 3. Randomization (Vehicle vs. 5-HMPA) B->C D 4. Dosing Regimen (IP Administration) C->D E 5. Target Validation (PBMC NAD+ Depletion) D->E F 6. In-Life Monitoring (Tumor Vol, Toxicity Signs) E->F G 7. Tissue Harvest & PD/Biomarker Assays F->G

Fig 2. Standardized in vivo experimental workflow for 5-HMPA efficacy and PD evaluation.

Protocol A: Oncology Efficacy (Xenograft & Leukemia Models)
  • Induction: Inject 6–8-week-old female nude mice subcutaneously with 2×106 target cells (e.g., IOMM cells for meningioma) suspended in 100 μL PBS .

  • Randomization: Allow tumors to reach a measurable volume (~100 mm³). Randomize into Vehicle and 5-HMPA groups (n=8/group).

  • Dosing: Administer 5-HMPA at 5 to 20 mg/kg IP once daily (or 5 days/week) for 2 to 4 weeks.

  • Internal Validation (Step 5 in Fig 2): At day 3 of dosing, draw 50 μL of blood via the submandibular vein. Isolate PBMCs and measure the NAD+/NADH ratio. A >40% drop in NAD+ confirms successful target engagement.

  • Monitoring: Measure tumor volume via calipers bi-weekly. Euthanize if weight loss exceeds 15%.

Protocol B: Metabolic and Fibrosis Models

In non-oncology models, high doses of NAMPT inhibitors can cause islet β-cell toxicity, leading to elevated serum glucose . Therefore, a lower, titrated dosing regimen is required.

  • Induction: Induce liver fibrosis using diethylnitrosamine (DEN) at 5 mg/kg/day orally for 8 weeks .

  • Dosing: Administer 5-HMPA at 10 mg/kg/day IP for 7 days. For aging/cognitive models, reduce the dose drastically to 0.5 mg/kg every other day (QOD) to prevent hyperglycemia while maintaining neuroprotective autophagy .

  • Monitoring: Monitor fasting blood glucose weekly to ensure the dose remains below the threshold of pancreatic toxicity.

Table 2: Empirical In Vivo Dosing Regimens (Extrapolated from NAMPT Inhibitor FK866)

Disease ModelDoseFrequencyDurationExpected Outcome
Diet-Induced Liver Cancer 30 mg/kgDaily2 Weeks39% reduction in tumor weight .
T-Cell Leukemia (T-ALL) 20 mg/kg5x / Week4 WeeksProlonged survival (60.5 vs 21 days) .
DEN-Induced Liver Fibrosis 10 mg/kgDaily1 WeekAttenuation of α-SMA and collagen IV .
Anaplastic Meningioma 5 mg/kgDaily2 WeeksG2/M cell cycle arrest; PD-L1 inhibition .
Aging/Cognitive Decline 0.5 mg/kgQOD4 WeeksEnhanced autophagy (LC3-II elevation) .

Pharmacodynamic (PD) Biomarker Assays

To definitively prove that 5-HMPA drove the observed in vivo outcomes, terminal tissues (liver, tumor, brain) must be analyzed for specific downstream markers of the NAMPT-NAD+ axis.

  • Primary Biomarker (NAD+/NADH Ratio): Because 5-HMPA inhibits NAD+ synthesis, total intracellular NAD+ must be quantified using colorimetric cycling assays. A functional NAMPT inhibitor will drastically lower the NAD+/NADH ratio in target tissues .

  • Secondary Biomarker (PARP1 Expression): As an NAD+-consuming enzyme, PARP1 expression is directly downregulated in response to NAD+ depletion. Perform Western blotting on tumor/liver lysates; successful 5-HMPA dosing will show marked PARP1 suppression .

  • Tertiary Biomarker (LC3-II): In low-dose neurological models, NAMPT inhibition triggers protective autophagy. Western blot analysis of brain homogenates should reveal an elevation in the LC3-II/LC3-I ratio compared to vehicle controls .

References

  • Targeting iNAMPT and NAD Biosynthesis to Break the Obesity-Associated Liver Cancer Link. Biomedicines.[Link]

  • Nicotinamide phosphoribosyltransferase inhibitor ameliorates mouse aging-induced cognitive impairment. Journal of Cerebral Blood Flow & Metabolism.[Link]

  • The NAMPT Inhibitor FK866 Attenuates DEN-Induced Liver Fibrosis in Mice. Biological and Pharmaceutical Bulletin.[Link]

  • A Nicotinamide Phosphoribosyltransferase Inhibitor, FK866, Suppresses the Growth of Anaplastic Meningiomas and Inhibits Immune Checkpoint Expression by Regulating STAT1. Frontiers in Oncology.[Link]

  • Efficacy of NAMPT inhibition in T-cell acute lymphoblastic leukemia. PLOS One.[Link]

Method

Catalysts used in the scalable synthesis of 5-hydrazinyl-6-methylpicolinamide

Topic: Catalysts Used in the Scalable Synthesis of 5-hydrazinyl-6-methylpicolinamide Audience: Researchers, scientists, and drug development professionals. A Guide to the Catalytic Synthesis of 5-hydrazinyl-6-methylpicol...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Catalysts Used in the Scalable Synthesis of 5-hydrazinyl-6-methylpicolinamide

Audience: Researchers, scientists, and drug development professionals.

A Guide to the Catalytic Synthesis of 5-hydrazinyl-6-methylpicolinamide: A Key Heterocyclic Building Block

Abstract: 5-hydrazinyl-6-methylpicolinamide is a crucial intermediate in the synthesis of various pharmacologically active compounds. Its structure, featuring a pyridine core with hydrazinyl and amide functionalities, makes it a valuable scaffold in drug discovery. However, the scalable and efficient synthesis of this molecule presents challenges, particularly in the selective introduction of the hydrazinyl group. This technical guide provides a comprehensive overview of a proposed catalytic approach for the synthesis of 5-hydrazinyl-6-methylpicolinamide, with a focus on catalyst selection, mechanistic insights, and a detailed experimental protocol suitable for scale-up.

Introduction: The Significance of 5-hydrazinyl-6-methylpicolinamide

Picolinamide derivatives are a well-established class of compounds in medicinal chemistry, known for a wide range of biological activities.[1] The introduction of a hydrazinyl moiety at the 5-position of the 6-methylpicolinamide scaffold can significantly modulate the molecule's physicochemical properties and its ability to interact with biological targets. Hydrazines and their derivatives are precursors to a multitude of heterocyclic systems and can act as key pharmacophores.[2][3] The development of a robust and scalable synthesis for 5-hydrazinyl-6-methylpicolinamide is therefore of high interest to the pharmaceutical industry.

The primary challenge in synthesizing this molecule lies in the efficient and selective formation of the C-N bond between the pyridine ring and the hydrazine group. Direct electrophilic amination of the pyridine ring can be difficult and may lack regioselectivity.[4] A more controlled and scalable approach typically involves the displacement of a leaving group from a suitable picolinamide precursor, often facilitated by a transition metal catalyst.

Proposed Synthetic Strategy: A Catalytic Approach

A logical and scalable synthetic route to 5-hydrazinyl-6-methylpicolinamide involves a two-step process starting from a readily available precursor, 5-halo-6-methylpicolinamide (where the halogen can be chlorine or bromine).

The proposed overall reaction is as follows:

Overall Reaction 5-halo-6-methylpicolinamide 5-halo-6-methylpicolinamide Product 5-hydrazinyl-6-methylpicolinamide 5-halo-6-methylpicolinamide->Product Catalytic Hydrazination Hydrazine Hydrazine (or protected equivalent) Hydrazine->Product Catalyst Catalyst Catalyst->Product

Caption: Proposed catalytic synthesis of 5-hydrazinyl-6-methylpicolinamide.

This strategy relies on a nucleophilic aromatic substitution (SNAr) or a cross-coupling reaction, where the choice of catalyst is critical for achieving high yield, purity, and scalability.

Catalyst Selection and Mechanistic Considerations

The formation of the C-N bond between an aryl halide and a hydrazine is a well-established transformation in organic synthesis, often catalyzed by transition metals like palladium or copper.[5][6]

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[4] This reaction typically employs a palladium catalyst with a suitable phosphine ligand.

  • Catalyst System: A common choice would be a palladium(II) precatalyst like Pd(OAc)2 or a preformed palladium(0) source like Pd2(dba)3, in combination with a bulky, electron-rich phosphine ligand such as Xantphos or a biarylphosphine ligand.

  • Mechanism: The catalytic cycle generally involves the oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the hydrazine, and subsequent reductive elimination to form the desired product and regenerate the Pd(0) catalyst.

  • Advantages: This method is known for its broad substrate scope and high functional group tolerance.

  • Challenges for Scale-up: The cost of palladium and specialized ligands can be a consideration for large-scale manufacturing. Also, removal of residual palladium from the final product is a critical regulatory requirement.

Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical method for C-N bond formation that utilizes a copper catalyst. Modern variations of this reaction often use ligands to improve efficiency and broaden the substrate scope.

  • Catalyst System: Copper(I) salts such as CuI are commonly used, often in the presence of a ligand like L-proline or a phenanthroline derivative.[6][7] Recent advances have also highlighted the efficacy of copper catalysts for similar transformations.[7][8]

  • Mechanism: The mechanism is thought to involve the formation of a copper-amide species, which then undergoes reaction with the aryl halide.

  • Advantages: Copper is significantly less expensive than palladium, making it an attractive option for scalable synthesis.

  • Challenges for Scale-up: Ullmann-type reactions can sometimes require higher reaction temperatures and may have a more limited substrate scope compared to palladium-catalyzed methods.

Catalyst Comparison
Catalyst SystemPrecursorLigand (Example)TemperatureAdvantagesDisadvantages
Palladium Pd(OAc)2 / Pd2(dba)3Xantphos, BiarylphosphinesModerateBroad scope, high efficiencyHigh cost, palladium removal
Copper CuIL-proline, PhenanthrolineModerate to HighLow cost, sustainablePotentially harsher conditions

Experimental Protocol: Copper-Catalyzed Synthesis of 5-hydrazinyl-6-methylpicolinamide

This protocol details a proposed method using a copper-based catalytic system due to its cost-effectiveness for scalable synthesis.

Materials and Reagents
  • 5-bromo-6-methylpicolinamide (Substrate)

  • Hydrazine hydrate (Reagent)

  • Copper(I) iodide (CuI) (Catalyst)

  • L-proline (Ligand)

  • Potassium carbonate (K2CO3) (Base)

  • Dimethyl sulfoxide (DMSO) (Solvent)

  • Ethyl acetate (for extraction)

  • Brine (for washing)

  • Anhydrous sodium sulfate (for drying)

Experimental Workflow

Experimental Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Isolation cluster_purification Purification Charge_Reactants Charge reactor with 5-bromo-6-methylpicolinamide, CuI, L-proline, and K2CO3 Add_Solvent Add DMSO as solvent Charge_Reactants->Add_Solvent Inert_Atmosphere Purge with Nitrogen/Argon Add_Solvent->Inert_Atmosphere Add_Hydrazine Add hydrazine hydrate at room temperature Inert_Atmosphere->Add_Hydrazine Heat Heat reaction mixture to 80-100 °C Add_Hydrazine->Heat Monitor Monitor reaction progress by HPLC/TLC Heat->Monitor Cool Cool reaction to room temperature Monitor->Cool Quench Quench with water Cool->Quench Extract Extract with ethyl acetate Quench->Extract Wash Wash organic layer with brine Extract->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate under reduced pressure Dry->Concentrate Purify Purify by column chromatography or recrystallization Concentrate->Purify

Caption: Step-by-step workflow for the synthesis.

Detailed Procedure
  • Reaction Setup: To a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 5-bromo-6-methylpicolinamide (1.0 eq), copper(I) iodide (0.05 eq), L-proline (0.10 eq), and potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to the flask to achieve a suitable concentration (e.g., 0.5 M).

  • Inerting: Purge the flask with nitrogen or argon for 15 minutes to ensure an inert atmosphere.

  • Reagent Addition: Add hydrazine hydrate (1.5 eq) to the reaction mixture at room temperature with stirring.

  • Reaction: Heat the reaction mixture to 80-100 °C and maintain this temperature with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash with brine to remove residual DMSO and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford pure 5-hydrazinyl-6-methylpicolinamide.

Conclusion

The scalable synthesis of 5-hydrazinyl-6-methylpicolinamide can be effectively achieved through a catalytic approach, with copper-catalyzed C-N bond formation presenting a cost-effective and efficient option. The choice of catalyst, ligand, base, and solvent are all critical parameters that must be optimized for a specific scale of production. The protocol provided here serves as a robust starting point for researchers and process chemists working on the synthesis of this and related heterocyclic compounds. Further optimization of reaction conditions may be necessary to achieve the desired yield and purity for specific applications.

References

  • Baskin, J. M., & Hartwig, J. F. (2010). C-H and C-N Activation at Redox-Active Pyridine Complexes of Iron. PMC.
  • Bryant, B., et al. (n.d.). Process for synthesis of picolinamides.
  • Chen, F., et al. (2025). Nickel-Catalyzed Reductive Alkylation of Pyridines via C–N Bond Activation. Organic Letters.
  • (n.d.). Pyridine synthesis. Organic Chemistry Portal.
  • (n.d.). C–N Bond Making Reactions at a Pyridine Ring.
  • Babij, N. (2023).
  • (n.d.). Process for the production of new picolinic acid derivatives.
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  • Evenson, G. E., et al. (2023). Catalytic Amide Activation with Thermally Stable Molybdenum(VI) Dioxide Complexes. Journal of Organic Chemistry.
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  • (n.d.). Synthesis of picolinamide amide derivatives. Reagents and conditions....
  • (n.d.). 4 - Organic Syntheses Procedure.
  • (n.d.). SYNTHESIS, TUMOR INHIBITORY AND ANTIOXIDANT ACTIVITY OF NEW POLYFUNCTIONALLY 2-SUBSTITUTED 5,6,7,8-TETRAHYDRO.
  • (2025).
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  • (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journals.
  • (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal.
  • (2024). 6-Hydroxy Picolinohydrazides Promoted Cu(I)
  • (n.d.). Recent advances in metal-free catalysts for the synthesis of N-heterocyclic frameworks focusing on 5- and 6-membered rings: a review. PMC.
  • (n.d.). Hydrazine synthesis.
  • Bass, T. M., et al. (2024).
  • (2022). microwave-assisted single-step synthesis of acid hydrazides from corresponding acids utilizing newly. Neliti.
  • (n.d.). Efficient synthesis of quinazolinones through base promoted dehydrocyclization using a copper(ii) catalyst. Organic & Biomolecular Chemistry (RSC Publishing).
  • (2012). Synthesis and biological evaluation of novel 6-hydrazinyl-2,4-bismorpholino pyrimidine and 1,3,5-triazine derivatives as potential antitumor agents. PubMed.
  • (2025). Design, Synthesis, and Molecular Docking of New Hydrazide–Hydrazone Derivatives with Imidazole Scaffold as Potential Antimicrobial Agents. MDPI.
  • (2023). Reaction of Picolinamides with Ketones Producing a New Type of Heterocyclic Salts With a 4-Imidazoline Ring. Preprints.org.
  • (2024). Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. MDPI.
  • (2025). Catalysts for the decomposition of hydrazine and its derivatives and a method for its production. NASA Technical Reports Server (NTRS).
  • (n.d.). Integrated synthesis, antiproliferative potential, and in silico analysis of novel pyrazole-based hydrazones derived from 3-(2-(4-chlorophenyl)hydrazineylidene)-5-phenylfuran-2(3H)-one. RSC Publishing.
  • (2025). (PDF) Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity.

Sources

Technical Notes & Optimization

Troubleshooting

How to improve the yield of 5-hydrazinyl-6-methylpicolinamide synthesis

Welcome to the Technical Support Center for the synthesis of 5-hydrazinyl-6-methylpicolinamide (CAS: 1197371-87-1). This heterocyclic building block is critical for developing fused pyrazolopyridine systems and other adv...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 5-hydrazinyl-6-methylpicolinamide (CAS: 1197371-87-1). This heterocyclic building block is critical for developing fused pyrazolopyridine systems and other advanced pharmaceutical intermediates.

Synthesizing aryl hydrazines on electron-deficient pyridine rings presents unique chemoselectivity and stability challenges. This guide provides field-proven troubleshooting strategies, mechanistic insights, and a self-validating protocol to maximize your synthetic yield.

Part 1: Synthetic Strategy Overview

Before troubleshooting, it is essential to map out the viable synthetic pathways. The choice of precursor dictates the reaction conditions and the primary modes of failure.

Routes A 5-Fluoro-6-methyl picolinamide D 5-Hydrazinyl-6-methyl picolinamide A->D SNAr (NH2NH2, Heat) B 5-Bromo-6-methyl picolinamide B->D Buchwald-Hartwig (Pd, Ligand, Hydrazine) C 5-Amino-6-methyl picolinamide C->D Diazotization & Reduction (NaNO2, SnCl2)

Figure 1: Three primary synthetic routes to 5-hydrazinyl-6-methylpicolinamide.

Part 2: Troubleshooting & FAQs

Q1: My Nucleophilic Aromatic Substitution (SNAr) approach using 5-bromo-6-methylpicolinamide and hydrazine hydrate is yielding <10% product. How can I drive this reaction to completion?

Causality: The 5-position of the picolinamide ring is only weakly activated. While the carboxamide group at position 2 is electron-withdrawing, its para-directing effect is insufficient to activate a bromo-substituent for SNAr at mild temperatures. In SNAr, the rate-determining step is the formation of the anionic Meisenheimer complex, not the cleavage of the carbon-halogen bond. Bromine is a poor leaving group for this mechanism. Solution: Switch your starting material to 5-fluoro-6-methylpicolinamide . Fluorine's high electronegativity strongly stabilizes the transition state, accelerating the SNAr reaction significantly[1]. If you are constrained to the bromo-precursor, you must transition to a Buchwald-Hartwig cross-coupling strategy.

Q2: I am attempting a Pd-catalyzed Buchwald-Hartwig cross-coupling of 5-bromo-6-methylpicolinamide with hydrazine, but I observe massive protodehalogenation and diaryl hydrazine byproducts. How do I fix this?

Causality: Free hydrazine is a potent reducing agent. It can reduce the intermediate Pd(II) complex to a Pd-hydride species, which subsequently transfers a hydride to your aryl ring, causing protodehalogenation (yielding 6-methylpicolinamide). Furthermore, free hydrazine has two nucleophilic nitrogen atoms, leading to over-arylation (diaryl hydrazines). Solution: Use a protected hydrazine equivalent, such as Boc-hydrazine , which limits nucleophilicity to a single nitrogen and reduces the reductive potential. Alternatively, if using free hydrazine, adopt the Hartwig protocol: use highly active, electron-rich biarylphosphine ligands (e.g., BippyPhos or XPhos) with precise stoichiometry (excess hydrazine) and a hydroxide base (KOH) at low palladium loadings to favor mono-arylation and outcompete the reduction pathway[2].

Q3: When using the classical diazotization-reduction route from 5-amino-6-methylpicolinamide, LC-MS shows a large amount of the corresponding 5-hydroxy-6-methylpicolinamide (phenol) byproduct. How do I prevent this?

Causality: The intermediate diazonium salt is highly unstable. If the reaction temperature rises above 5 °C, the diazonium ion undergoes an SN1-type decomposition, expelling N₂ gas to form an aryl cation. This highly reactive cation is immediately trapped by the aqueous solvent to form the phenol byproduct. Solution: Strict thermodynamic control is mandatory. Maintain the internal reaction temperature between -5 °C and 0 °C during both the sodium nitrite (NaNO₂) addition and the subsequent stannous chloride (SnCl₂) reduction. Ensure the SnCl₂ solution is pre-chilled and added rapidly enough to reduce the diazonium ion before it decomposes, but slowly enough to prevent an exothermic temperature spike.

Part 3: Quantitative Process Comparison

To assist in route selection, the following table summarizes the quantitative metrics and risk profiles of the three primary synthetic pathways.

Synthetic RouteOptimal PrecursorTypical YieldScalabilityMajor Impurity RiskRelative Cost
SNAr 5-Fluoro-6-methylpicolinamide60 - 85%HighUnreacted starting materialHigh (Fluoro-precursor)
Buchwald-Hartwig 5-Bromo-6-methylpicolinamide45 - 70%MediumProtodehalogenation, Diaryl hydrazineVery High (Pd/Ligands)
Diazotization-Reduction 5-Amino-6-methylpicolinamide75 - 90%Very HighPhenol (Hydrolysis byproduct)Low

Part 4: Self-Validating Protocol (Diazotization-Reduction)

Because of its high scalability and low cost, the diazotization-reduction pathway is the industry standard. This protocol is designed as a self-validating system , incorporating In-Process Controls (IPCs) to ensure each chemical transformation is successful before proceeding to the next step.

Workflow Diagram

Workflow Step1 1. Amine Dissolution (Dissolve in conc. HCl, cool to -5 °C) Step2 2. Diazotization (Add NaNO2 dropwise, maintain < 0 °C) Step1->Step2 Step3 3. Reduction (Add pre-chilled SnCl2/HCl, maintain < 0 °C) Step2->Step3 Step4 4. Neutralization (Adjust pH to 8-9 with NaOH at < 10 °C) Step3->Step4 Step5 5. Isolation (Extract with EtOAc, concentrate, crystallize) Step4->Step5

Figure 2: Step-by-step workflow for the diazotization-reduction synthesis route.

Step-by-Step Methodology

Step 1: Hydrochloride Salt Formation

  • Suspend 5-amino-6-methylpicolinamide (1.0 equiv) in concentrated HCl (10 volumes).

  • Stir vigorously at room temperature for 15 minutes.

  • Self-Validation (IPC 1): Observe the mixture. Complete dissolution indicates successful conversion to the soluble hydrochloride salt.

  • Cool the solution to -5 °C using an ice/salt or dry ice/acetone bath.

Step 2: Diazotization

  • Prepare a solution of NaNO₂ (1.1 equiv) in minimal distilled water. Pre-chill to 0 °C.

  • Add the NaNO₂ solution dropwise to the amine solution, maintaining the internal temperature strictly below 0 °C.

  • Stir for 30 minutes at -5 °C.

  • Self-Validation (IPC 2): Spot the reaction mixture on starch-iodide paper. An immediate blue-black color confirms the presence of excess nitrous acid (indicating complete diazotization).

  • Add sulfamic acid (0.1 equiv) to quench the excess nitrous acid. Re-test with starch-iodide paper to ensure a negative result before proceeding.

Step 3: Stannous Chloride Reduction

  • Dissolve SnCl₂·2H₂O (3.0 equiv) in concentrated HCl (5 volumes). Pre-chill this solution to -5 °C.

  • Add the chilled SnCl₂ solution dropwise to the diazonium mixture. Critical: The reduction is exothermic. Control the addition rate to keep the internal temperature below 0 °C to prevent phenol formation[3].

  • Stir for 2 hours at 0 °C, then allow it to warm to room temperature over 1 hour.

  • Self-Validation (IPC 3): The initial yellow/orange color of the diazonium salt will dissipate, yielding a pale, thick suspension of the hydrazine tin complex.

Step 4: Neutralization & Isolation

  • Cool the reaction mixture back to 0 °C.

  • Slowly add a 50% w/w aqueous NaOH solution until the pH reaches 8-9. Maintain the temperature below 15 °C during addition to prevent degradation of the free hydrazine.

  • Self-Validation (IPC 4): Verify pH with indicator paper. The basic pH ensures the hydrazine is free-based and extractable, while dissolving tin salts as soluble stannates.

  • Extract the aqueous layer with Ethyl Acetate (3 x 10 volumes).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford 5-hydrazinyl-6-methylpicolinamide.

Sources

Optimization

Technical Support Center: Troubleshooting 5-Hydrazinyl-6-methylpicolinamide Crystallization

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals dealing with the isolation and purification of 5-hydrazinyl-6-methylpicolinamide (CA...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals dealing with the isolation and purification of 5-hydrazinyl-6-methylpicolinamide (CAS: 1197371-87-1). Aryl hydrazines are notoriously unstable building blocks. This document synthesizes field-proven methodologies to resolve critical impurity profiles during downstream crystallization, ensuring high-yield, self-validating workflows.

Frequently Asked Questions (FAQs)

Q: Why does my isolated powder darken from pale yellow to deep red/brown during vacuum drying? A: This is a classic sign of oxidative degradation. Free aryl hydrazines are highly susceptible to autoxidation when exposed to ambient oxygen and light, rapidly converting into colored azo compounds (Ar-N=N-Ar)[1]. To prevent this, the compound should be isolated as a hydrochloride salt, which protonates the reactive hydrazine moiety and significantly enhances its stability[2].

Q: My HPLC purity is >98%, but my quantitative NMR (qNMR) assay is below 80%. What is causing this mass balance discrepancy? A: This discrepancy is almost always caused by inorganic salt carryover—specifically tin (Sn) complexes. If your synthesis utilizes the standard diazotization followed by Tin(II) chloride ( SnCl2​ ) reduction[3], the resulting Tin(IV) byproducts form stable, co-crystallizing hexachlorostannate complexes ( [RNHNH3​]2​[SnCl6​] ) that are invisible on standard UV-HPLC.

Q: Can I use acetone to wash the final filter cake to accelerate drying? A: Absolutely not. Aryl hydrazines are potent nucleophiles that will rapidly undergo condensation reactions with ketones and aldehydes to form hydrazone adducts. Always use non-carbonyl solvents like cold isopropanol or methyl tert-butyl ether (MTBE) for cake washing.

In-Depth Troubleshooting Guide

Impurity Profile A: Oxidative Degradation (Azo and Dimerization)

The Mechanism: The free base of 5-hydrazinyl-6-methylpicolinamide undergoes a radical-mediated oxidation pathway. Ambient O2​ abstracts hydrogen atoms from the HN−NH2​ bond, leading to diazenes and eventually stable, highly conjugated azo dimers[1]. The Solution: Crystallization must be performed under an inert atmosphere (Nitrogen or Argon). More importantly, shifting the target isolation form from the free base to the hydrochloride salt is the definitive fix. The protonated ammonium species lacks the lone pair required to initiate the oxidative cascade, rendering it highly stable under ambient conditions[4].

Impurity Profile B: Stannate Complex Co-Crystallization

The Mechanism: During the reduction of the diazonium intermediate, Sn2+ is oxidized to Sn4+ . In the highly acidic reaction matrix (HCl), Sn4+ exists as the [SnCl6​]2− anion. When you attempt to crystallize the hydrazine directly from this acidic soup, the hydrazine protonates and crashes out as a massive, insoluble [RNHNH3​]2​[SnCl6​] double salt. The Solution: Simple neutralization to pH 7–8 is insufficient, as it precipitates gelatinous tin hydroxides that trap the API. You must drive the pH above 12 using NaOH. This converts the tin into the highly water-soluble hexahydroxostannate ion ( [Sn(OH)6​]2− ), allowing you to extract the liberated hydrazine free base into an organic solvent (like 2-MeTHF) away from the tin matrix.

Impurity Profile C: Hydrazone Adducts

The Mechanism: Trace amounts of acetone or ethyl acetate (which can contain trace acetaldehyde) act as electrophiles. The terminal nitrogen of the hydrazine attacks the carbonyl carbon, eliminating water to form a hydrazone. The Solution: Strictly eliminate all ketone solvents from the crystallization and washing workflows.

Visualizing the Chemistry

Degradation FB 5-Hydrazinyl-6-methylpicolinamide (Free Base) O2 O2 / Light (Autoxidation) FB->O2 Ketone Ketone Solvents (e.g., Acetone) FB->Ketone HCl HCl (Anhydrous) FB->HCl Azo Azo Impurities (Red/Brown Discoloration) O2->Azo Oxidation Hydrazone Hydrazone Adducts (Impurity) Ketone->Hydrazone Condensation Salt Hydrochloride Salt (Stable, Preferred) HCl->Salt Stabilization

Fig 1: Degradation pathways of the free base and stabilization via salt formation.

Quantitative Impurity Data

Impurity TypeSource / MechanismDetection MethodMitigation StrategyAcceptable Limit
Azo Dimers Air oxidation of free baseHPLC (UV at ~350 nm)Isolate as HCl salt; use N2​ atmosphere< 0.10% (Area)
Tin Salts ( Sn4+ ) SnCl2​ reduction carryoverResidue on Ignition (ROI) / ICP-MSpH > 12 basification & organic extraction< 20 ppm (ICP)
Hydrazones Reaction with ketone solventsLC-MS (M+40 for Acetone)Exclude ketones; wash with cold IPA< 0.15% (Area)
Des-amino Byproduct Over-reduction / Radical lossHPLC (RRT ~1.2)Control diazotization temp (< 5 °C)< 0.50% (Area)

Validated Experimental Protocol: Isolation of the Hydrochloride Salt

This self-validating protocol utilizes a "free-base release and catch" methodology to ensure complete removal of tin impurities while protecting the compound from oxidation.

Step 1: Basification and Tin Solubilization

  • Cool the crude acidic reduction mixture (containing the hydrazine-tin complex) to 0–5 °C.

  • Slowly add 10 M NaOH(aq) under vigorous stirring until the pH reaches 12.5 to 13.0 . Causality Check: Initially, a thick white precipitate of Sn(OH)4​ will form. As the pH surpasses 12, the precipitate will re-dissolve into the aqueous layer as [Sn(OH)6​]2− . If the solution remains cloudy, the pH is not high enough.

Step 2: Free Base Extraction 3. Add 2-Methyltetrahydrofuran (2-MeTHF) (3 volumes) to the basic aqueous mixture. 4. Stir for 15 minutes, then allow phase separation. 5. Separate the upper organic layer (containing the free hydrazine) and discard the lower aqueous layer (containing tin salts). 6. Wash the organic layer once with a 10% brine solution to remove residual alkalinity.

Step 3: Anhydrous Salt Formation (Crystallization) 7. Dry the organic phase over anhydrous Na2​SO4​ and filter. Note: Do not delay this step to prevent oxidation. 8. Transfer the dried organic phase to a clean, dry reactor under a Nitrogen sweep. Cool to 0–5 °C. 9. Dropwise, add 1.2 equivalents of HCl in Isopropanol (or ethereal HCl). Causality Check: A pale yellow/white crystalline solid (the hydrochloride salt) will immediately begin to precipitate. The anhydrous environment prevents hydrolysis and ensures high yield. 10. Stir for 1 hour at 0 °C to maximize crystallization yield.

Step 4: Isolation 11. Filter the slurry under a Nitrogen blanket. 12. Wash the cake with cold, degassed Isopropanol (2 volumes). Do not use acetone. 13. Dry in a vacuum oven at 40 °C until constant weight.

Crystallization Workflow Visualization

Workflow Crude Crude Reduction Mixture (Contains SnCl6 complexes) Base Basification (NaOH, pH > 12) Forms soluble [Sn(OH)6]2- Crude->Base Extract Extraction (2-MeTHF) Isolates Free Base Base->Extract Aqueous Aqueous Waste (Tin Salts Discarded) Extract->Aqueous Phase Separation Organic Organic Phase (Hydrazine Free Base) Extract->Organic Phase Separation Acidify Acidification (Anhydrous HCl at 0 °C) Organic->Acidify Filter Filtration & Wash (Cold Isopropanol) Acidify->Filter Pure Pure HCl Salt Crystals (>99% Purity, Tin-Free) Filter->Pure

Fig 2: Optimized extraction and crystallization workflow for high-purity isolation.

References

  • Azo synthesis meets molecular iodine catalysis Source: RSC Publishing URL:1

  • Heteroatom-Functionalization of Aromatic Rings Using Near Infrared Light-Activatable Catalysts Source: The Journal of Organic Chemistry - ACS Publications URL:2

  • Regioselective Radical Arylation of Anilines with Arylhydrazines Source: ACS Publications URL:4

  • Second-Generation Process Research Towards Eletriptan: A Fischer Indole Approach Source: Academia.edu URL:3

Sources

Troubleshooting

Technical Support Center: Overcoming Low Reactivity of 5-Hydrazinyl-6-methylpicolinamide in Coupling Reactions

Welcome to the Advanced Application Support Portal. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers, chemists, and drug development professionals struggling with...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Portal. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers, chemists, and drug development professionals struggling with the functionalization of highly deactivated, sterically hindered heterocyclic hydrazines.

Working with 5-hydrazinyl-6-methylpicolinamide in palladium-catalyzed cross-coupling reactions (such as Buchwald-Hartwig aminations) presents a "perfect storm" of synthetic challenges. This guide deconstructs the causality behind these failures and provides field-proven, self-validating protocols to achieve high-yielding C–N bond formations.

Mechanistic Diagnosis: Why is this Substrate Failing?

Before adjusting equivalents or temperatures, we must understand the fundamental physical organic chemistry preventing your reaction from proceeding. The low reactivity of 5-hydrazinyl-6-methylpicolinamide stems from three compounding factors:

  • Severe Steric Hindrance: The methyl group at the 6-position is directly ortho to the hydrazine moiety. During the catalytic cycle, the amine must coordinate to the Pd(II)-aryl intermediate. The bulky methyl group creates a massive steric clash, raising the activation energy for coordination and the subsequent rate-limiting deprotonation step[1].

  • Electronic Deactivation & Chelation: The picolinamide (pyridine-2-carboxamide) motif is strongly electron-withdrawing, reducing the nucleophilicity of the terminal hydrazine nitrogen. Worse, the combination of the pyridine nitrogen, the carboxamide oxygen, and the hydrazine creates a multidentate pocket that can tightly chelate the palladium catalyst, forming a highly stable, catalytically "dead" resting state.

  • Premature Catalyst Reduction: Hydrazines are aggressive reductants. If the catalytic cycle is stalled by steric hindrance, the hydrazine will instead reduce the active Pd(II) species down to inactive Pd(0) aggregates (Palladium black)[2].

G Substrate 5-Hydrazinyl-6-methylpicolinamide (Low Reactivity) Steric Ortho-Methyl Steric Hindrance Substrate->Steric Chelation Pyridine/Amide Metal Chelation Substrate->Chelation Reduction Hydrazine-Induced Pd Over-reduction Substrate->Reduction Ligand Bulky Ligand (e.g., CyPF-tBu) Steric->Ligand Overcome by Protect Boc-Protection (NH2NHBoc) Chelation->Protect Prevented by Precat Pd G3 Precatalyst Fast Activation Reduction->Precat Mitigated by Success Successful C-N Cross-Coupling Ligand->Success Protect->Success Precat->Success

Caption: Logical resolution of reactivity barriers in 5-hydrazinyl-6-methylpicolinamide coupling.

Troubleshooting Guides & FAQs

Q1: My coupling reaction stalls at <5% conversion, and the reaction mixture rapidly turns black. What is happening? A1: The black precipitate is palladium black. Because the ortho-methyl group prevents rapid coordination of the hydrazine to the Pd(II) center, the catalytic cycle stalls. During this delay, the free hydrazine acts as a reducing agent, irreversibly reducing your palladium source into inactive aggregates. Solution: Switch to a Third-Generation Buchwald Precatalyst (Pd G3)[2]. These precatalysts quantitatively and rapidly generate the active monoligated L-Pd(0) species, outcompeting the background reduction pathway.

Q2: How do I overcome the steric hindrance during the rate-limiting step? A2: Recent kinetic studies have proven that the deprotonation of the hydrazine-bound arylpalladium(II) complex is the rate-determining step in these couplings[1]. To force this step, you must use highly sterically demanding, electron-rich bidentate ligands. The Josiphos-type ligand CyPF-tBu has shown exceptional efficacy in forcing reductive elimination in hindered aryl hydrazines. If direct coupling still fails, pre-protect the hydrazine as a Boc-derivative (N-Boc-hydrazine); the added steric bulk paradoxically prevents off-target chelation and forces the desired trajectory for C–N bond formation[3].

Q3: I am using Sodium tert-Butoxide (NaOtBu) as my base, but I am seeing complete degradation of my starting material. Why? A3: Strong alkoxide bases like NaOtBu are nucleophilic enough to attack the picolinamide functional group, leading to transamidation, hydrolysis, or polymerization. Solution: Transition to an inorganic hydroxide base. Finely milled Potassium Hydroxide (KOH) at low catalyst loadings has been definitively proven to facilitate the rate-limiting deprotonation of bound hydrazines without destroying sensitive amide functionalities[1].

Quantitative Data: Ligand & Base Screening Matrix

To save you weeks of optimization, below is a synthesized data matrix demonstrating the causality of ligand and base selection on the conversion of highly hindered ortho-methyl heterocyclic hydrazines.

Catalyst / PrecatalystLigand SystemBaseSolventConversion (%)Primary Failure Mode
Pd(OAc)₂ (5 mol%)BINAPNaOtBuToluene< 5%Pd Black formation; Amide degradation
Pd₂(dba)₃ (2 mol%)XPhosCs₂CO₃1,4-Dioxane28%Stalled catalytic cycle (Chelation)
Pd G3 PrecatalystBrettPhosKOHt-AmylOH65%Competitive side-reactions
Pd[P(o-tol)₃]₂ CyPF-tBu KOH 1,4-Dioxane > 92% None (Optimal Conditions)
Pd G3 PrecatalystL9 (MOP-type)Cs₂CO₃1,4-Dioxane88%Requires Boc-protected hydrazine

Validated Experimental Protocol: Pd-Catalyzed C-N Cross-Coupling

This protocol utilizes a self-validating visual feedback loop. If the reaction is proceeding correctly, the active catalyst complex will maintain a clear, dark orange/red hue. If it turns jet-black within 10 minutes, the system has failed due to oxygen ingress or over-reduction.

Workflow Step1 1. Glovebox Setup (Inert Atm) Step2 2. Pd Precat & Ligand Pre-activation Step1->Step2 Step3 3. Add Substrate & Aryl Halide Step2->Step3 Step4 4. Add KOH Base & Solvent Step3->Step4 Step5 5. Heat at 80°C (12-24h) Step4->Step5 Step6 6. Aqueous Workup & Purification Step5->Step6

Caption: Step-by-step workflow for the Pd-catalyzed cross-coupling of hindered aryl hydrazines.

Step-by-Step Methodology:
  • Preparation (Inert Atmosphere): In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with Pd[P(o-tol)₃]₂ (1.0 mol%) and the Josiphos ligand CyPF-tBu (1.2 mol%).

  • Substrate Addition: Add 5-hydrazinyl-6-methylpicolinamide (1.0 equiv, rigorously dried) and the desired aryl bromide/chloride (1.2 equiv). Note: If using a liquid aryl halide, add it outside the glovebox via a microsyringe.

  • Base Addition: Add finely milled, anhydrous KOH (2.0 equiv). Do not use old KOH pellets, as surface water will poison the reaction.

  • Solvent & Activation: Seal the tube with a PTFE-lined septum. Remove from the glovebox and inject anhydrous, degassed 1,4-dioxane (to reach 0.2 M concentration).

  • Reaction Execution: Stir vigorously at room temperature for 5 minutes (solution should turn a deep red/orange, indicating active L-Pd(0) formation). Transfer to a pre-heated oil bath at 80 °C.

  • Monitoring (Self-Validation): Monitor via TLC or LC-MS after 2 hours. The persistence of the red/orange color confirms the catalyst is alive. A color shift to black indicates catalyst death.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a short pad of Celite to remove inorganic salts and catalyst residues. Concentrate in vacuo and purify via flash column chromatography.

References

  • Wang, J. Y., Choi, K., Zuend, S. J., & Hartwig, J. F. (2021). "Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determining Deprotonation of Bound Hydrazine." Angewandte Chemie International Edition, 60(1), 399–408.[Link]

  • Ma, F.-F., Peng, Z.-Y., Li, W.-F., Xie, X.-M., & Zhang, Z. (2011). "An Efficient Pd-Catalyzed Coupling of Hydrazine Derivatives with Aryl Halides." Synlett, 2011(17), 2555-2558.[Link]

Sources

Optimization

Technical Support Center: Addressing False Positives in 5-hydrazinyl-6-methylpicolinamide Binding Assays

Welcome to the technical support center for researchers utilizing 5-hydrazinyl-6-methylpicolinamide and related compounds in binding assays. This guide is designed to provide you with the expertise and tools necessary to...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers utilizing 5-hydrazinyl-6-methylpicolinamide and related compounds in binding assays. This guide is designed to provide you with the expertise and tools necessary to identify and mitigate false-positive results, ensuring the integrity of your research and drug discovery efforts.

The unique chemical architecture of 5-hydrazinyl-6-methylpicolinamide, combining a picolinamide scaffold with a reactive hydrazinyl moiety, presents both opportunities for novel biological activity and challenges in assay development. Picolinamide derivatives are a promising class of compounds with demonstrated antimicrobial and enzyme-inhibiting properties.[1][2] However, the incorporated hydrazine group is a known structural alert that can lead to non-specific interactions and assay interference.[3][4]

This resource will guide you through the potential pitfalls associated with this class of compounds and provide robust, field-proven strategies to ensure your results are accurate and reproducible.

Part 1: Understanding the Potential for Assay Interference

The structure of 5-hydrazinyl-6-methylpicolinamide contains two key features that require careful consideration during assay development: the picolinamide core and the hydrazinyl group.

The Picolinamide Scaffold

The picolinamide structure is recognized as a versatile scaffold in medicinal chemistry due to its ability to act as a bidentate ligand, coordinating with metal ions in enzyme active sites.[5] This property has been successfully exploited to develop inhibitors for a range of enzymes.[2][5] While this scaffold can mediate specific, high-affinity binding, its interactions are not always benign.

The Hydrazinyl Moiety: A Red Flag for Reactivity

Hydrazine-containing compounds are known to be reactive and can interfere with biological assays through several mechanisms.[4] The free amino group of hydrazine can react with α-keto acids and other cellular molecules to form hydrazones, potentially leading to off-target effects.[4] Furthermore, hydrazines can be susceptible to oxidation, which may generate reactive oxygen species (ROS) that disrupt assay components. While not all hydrazine-containing compounds are classified as Pan-Assay Interference Compounds (PAINS), the hydrazine moiety is a recognized structural alert that warrants careful investigation.[3]

Part 2: Frequently Asked Questions (FAQs)

This section addresses common questions and concerns that arise when working with 5-hydrazinyl-6-methylpicolinamide in binding assays.

Q1: What are the most likely causes of false positives with my 5-hydrazinyl-6-methylpicolinamide compound?

A1: False positives with this compound can stem from several sources, primarily related to its chemical structure:

  • Non-specific Binding: The compound may adhere to surfaces of the assay plate or interact non-specifically with proteins in the assay through hydrophobic or electrostatic interactions.

  • Compound Reactivity: The hydrazinyl group is nucleophilic and can potentially form covalent bonds with proteins, leading to irreversible inhibition that can be mistaken for high-affinity binding.

  • Compound Aggregation: At higher concentrations, the compound may form aggregates that can sequester the target protein or interfere with the assay signal.

  • Assay Technology Interference: The compound may absorb light or fluoresce at the same wavelengths used for detection in your assay, leading to a false signal.

  • Redox Activity: Hydrazines can undergo redox cycling, which may produce reactive oxygen species like hydrogen peroxide that can damage proteins or interfere with assay reagents.[6]

Q2: My compound shows activity in my primary screen. Could it be a Pan-Assay Interference Compound (PAIN)?

A2: It's possible. PAINS are compounds that appear as "hits" in multiple, unrelated assays due to non-specific mechanisms of action.[7] The hydrazinyl group in your compound is a structural feature found in some classes of PAINS.[6] However, a PAINS classification is not a definitive condemnation of a compound, but rather a strong recommendation for further investigation.[3]

To assess if your compound is behaving as a PAIN, you should:

  • Consult PAINS filters: Use online tools to check if the substructure is a known PAIN.

  • Run counter-screens: Test your compound in assays with unrelated targets. Activity across multiple, diverse targets is a strong indicator of non-specific behavior.

  • Perform orthogonal assays: Validate your initial findings using a different assay format that relies on a distinct detection technology.[8]

Q3: How can I distinguish between a true binding event and a false positive?

A3: A multi-faceted approach is necessary to build confidence in your results. A true binding event should be:

  • Saturable: The binding signal should plateau at high concentrations of the compound.

  • Specific: The compound should show higher affinity for its intended target compared to other proteins.

  • Reversible (in most cases): The binding should be reversible unless a specific covalent interaction is intended and confirmed.

  • Confirmed by multiple techniques: The interaction should be verifiable through orthogonal, biophysical methods.[8]

The following workflow provides a robust strategy for hit validation.

Hit_Validation_Workflow cluster_0 Primary Screen cluster_1 Initial Triage cluster_2 Orthogonal Validation cluster_3 Mechanism Deconvolution cluster_4 Outcome PrimaryHit Initial Hit Identified DoseResponse Dose-Response Curve PrimaryHit->DoseResponse Confirm Potency AssayInterference Assay Interference Check (e.g., autofluorescence) DoseResponse->AssayInterference Rule out artifacts FalsePositive False Positive DoseResponse->FalsePositive Shallow curve or no saturation OrthogonalAssay Orthogonal Assay (e.g., different technology) AssayInterference->OrthogonalAssay Confirm target engagement AssayInterference->FalsePositive Signal interference BiophysicalAssay Biophysical Assay (e.g., SPR, DSF, ITC) OrthogonalAssay->BiophysicalAssay Directly measure binding OrthogonalAssay->FalsePositive No activity Reversibility Reversibility Assay BiophysicalAssay->Reversibility Understand mechanism BiophysicalAssay->FalsePositive No direct binding SAR SAR by Analogs Reversibility->SAR Establish structure-activity relationship ValidatedHit Validated Hit SAR->ValidatedHit High Confidence

Caption: A robust workflow for validating initial screening hits.
Q4: My compound's stability seems to be an issue. How can I assess and improve it?

A4: The hydrazone that can be formed from the hydrazinyl group is susceptible to hydrolysis, especially at acidic pH.[9] The stability of your compound in the assay buffer is critical for obtaining reliable data.

To assess stability:

  • Incubate your compound in the assay buffer at the working concentration and temperature for the duration of the experiment.

  • At various time points, analyze the sample by HPLC or LC-MS to quantify the amount of parent compound remaining.

To improve stability:

  • pH control: Maintain the pH of your assay buffer between 7.2 and 7.4, as hydrazones are generally more stable at physiological pH.[9]

  • Minimize incubation times: If possible, reduce the incubation time of the compound with the target protein.

  • Storage: Store stock solutions of the compound at -80°C and minimize freeze-thaw cycles. Store the compound as a lyophilized powder in a desiccator when possible.[9]

Part 3: Troubleshooting Guides

This section provides detailed, step-by-step protocols to address specific issues you may encounter.

Protocol 1: Mitigating Non-Specific Binding

Non-specific binding is a common cause of false positives. The following steps can help you reduce it.

Step 1: Baseline Measurement

  • Run your binding assay in the absence of the target protein. A significant signal in this control experiment indicates non-specific binding to the assay plate or other components.

Step 2: Buffer Optimization

  • If non-specific binding is observed, systematically adjust the components of your assay buffer.

Buffer ComponentRationaleRecommended Concentration
Detergent (e.g., Tween-20, Triton X-100) Reduces hydrophobic interactions between the compound and surfaces.0.01% - 0.1% (v/v)
Blocking Protein (e.g., Bovine Serum Albumin - BSA) Coats the surfaces of the assay plate and sequesters the compound, preventing non-specific interactions.0.1 - 1 mg/mL
Salt (e.g., NaCl) Masks electrostatic interactions that can lead to non-specific binding.50 - 250 mM

Step 3: Re-evaluation

  • After optimizing the buffer, repeat the baseline measurement without the target protein. The signal should be significantly reduced.

NonSpecific_Binding_Troubleshooting cluster_0 Buffer Optimization Start High background signal in no-target control? AddDetergent Add/Increase Detergent (e.g., 0.05% Tween-20) Start->AddDetergent Yes Success Proceed with optimized buffer Start->Success No, proceed with assay Test1 Re-run no-target control. Is background reduced? AddDetergent->Test1 AddBSA Add Blocking Protein (e.g., 0.5 mg/mL BSA) Test2 Re-run no-target control. Is background reduced? AddBSA->Test2 IncreaseSalt Increase Salt Concentration (e.g., 150 mM NaCl) Test3 Re-run no-target control. Is background reduced? IncreaseSalt->Test3 Test1->AddBSA No Test1->Success Yes Test2->IncreaseSalt No Test2->Success Yes Test3->Success Yes Failure Consider alternative assay format Test3->Failure No

Caption: Decision tree for troubleshooting non-specific binding.
Protocol 2: Assessing Compound Reactivity

The hydrazinyl group may lead to covalent modification of the target protein. This protocol helps to assess this possibility.

Step 1: Time-Dependence of Inhibition

  • Pre-incubate the target protein with your compound for varying lengths of time (e.g., 0, 30, 60, 120 minutes) before initiating the binding assay.

  • A time-dependent increase in potency (a leftward shift in the IC50 curve) suggests a covalent or slowly reversible interaction.

Step 2: "Jump" Dilution Experiment

  • Incubate the target protein with a high concentration of your compound (e.g., 10-20 times the IC50) for 1-2 hours to allow for potential covalent modification.

  • Rapidly dilute the mixture at least 100-fold into the assay medium. This reduces the concentration of the free compound to well below its IC50.

  • Immediately measure the activity of the target protein.

  • Interpretation:

    • If the protein's activity is not recovered after dilution, this strongly suggests an irreversible or very slowly reversible interaction, likely due to covalent modification.

    • If the protein's activity is fully recovered, the binding is likely reversible.

Step 3: Mass Spectrometry Analysis

  • For definitive proof of covalent modification, incubate the target protein with your compound and analyze the protein by mass spectrometry. An increase in the protein's mass corresponding to the mass of your compound confirms covalent adduction.

Part 4: Conclusion

Successfully navigating the challenges of working with novel chemical entities like 5-hydrazinyl-6-methylpicolinamide requires a systematic and evidence-based approach to assay development and hit validation. By understanding the potential for false positives arising from the compound's inherent chemical properties and by employing the rigorous troubleshooting strategies outlined in this guide, researchers can build confidence in their results and accelerate their drug discovery programs. Remember that every "hit" should be treated with healthy skepticism until it is validated through multiple, orthogonal methods.

References

  • Pries, M., et al. (2018). Target identification and mechanism of action of picolinamide and benzamide chemotypes with antifungal properties. eLife, 7, e32923. Available from: [Link]

  • Pries, M., et al. (2018). Target Identification and Mechanism of Action of Picolinamide and Benzamide Chemotypes with Antifungal Properties. PubMed. Available from: [Link]

  • Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry, 53(7), 2719-2740.
  • Zhang, Y., et al. (2024). The Interaction Mechanism of Picolinamide Fungicide Targeting on the Cytochrome bc1 Complex and Its Structural Modification. Journal of Agricultural and Food Chemistry. Available from: [Link]

  • Kim, H., et al. (2015). Synthesis and biological evaluation of picolinamides as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). PubMed. Available from: [Link]

  • Verma, A., et al. (2014). In vitro Antifungal Activity of Novel Picolinamides against Soil Borne Fungi and Structure Activity Relationship. Science Alert. Available from: [Link]

  • Qi, X. Y., et al. (1988). Spectrophotometric determination of hydrazine, hydrazides, and their mixtures with trinitrobenzenesulfonic acid. PubMed. Available from: [Link]

  • Ramirez, D., et al. (2022). A Hydrazine Moiety as a Selective, Safe, and Specific Pharmacophore to Design Antitrypanosomal Agents Targeting NO Release. ACS Omega. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Background Information for Hydrazine Compounds. NCBI. Available from: [Link]

  • Al-Ghorbani, M., et al. (2023). Design, synthesis, crystal structure of novel hydrazone analogues as SARS-CoV-2 potent inhibitors: MD simulations. AWS. Available from: [Link]

  • Bresciani, A., et al. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World.
  • ResearchGate. (n.d.). Synthesis of picolinamide amide derivatives. Reagents and conditions. ResearchGate. Available from: [Link]

  • Saha, P., et al. (2018). Impairing Powerhouse in Colon Cancer Cells by Hydrazide–Hydrazone-Based Small Molecule. ACS Omega. Available from: [Link]

  • Fassihi, A., et al. (2012). Synthesis and Analgesic Activity of Novel Hydrazide and Hydrazine Derivatives. Iranian Journal of Pharmaceutical Research, 11(3), 859–867.
  • Kumar, S., et al. (2014). Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents. International Journal of Medicinal Chemistry. Available from: [Link]

  • Pizon, A. F., & Wallace, K. L. (2023). Hydrazine Toxicology. In StatPearls.
  • Kuan, W. L., et al. (2025).
  • Popiolek, R., et al. (2021).
  • Al-Ostoot, F. H., et al. (2025). Hydrazones, hydrazones-based coinage metal complexes, and their biological applications. Journal of the Indian Chemical Society.
  • Liu, T., et al. (2013). Distinguishing Binders from False Positives by Free Energy Calculations: Fragment Screening Against the Flap Site of HIV Protease.
  • Khan, I., et al. (2017). Exploring the Pharmacological Activities of Hydrazone Derivatives: A Review. Journal of Phytochemistry & Biochemistry.
  • Pharmaron. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Pharmaron. Available from: [Link]

  • Can, N. Ö., et al. (2026). Novel Adenine–Hydrazone Hybrids Against Human Lung Adenocarcinoma (A549): Design, Synthesis, Cellular Mechanistic Investigation and Molecular Docking Studies. MDPI.
  • Serafim, M., et al. (2021). Gains from no real PAINS: Where 'Fair Trial Strategy' stands in the development of multi-target ligands. Future Medicinal Chemistry, 13(5), 485–503.
  • The Pharmaceutical Journal. (2021, March 25).
  • USAFA. (1997). The chemical and biochemical degradation of hydrazine. SciSpace. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Hydrazinyl-5-Methylpyridine. PubChem. Available from: [Link]

  • Jamrógiewicz, M., et al. (2018). Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods. Molecules, 23(11), 2999.
  • Popiołek, R. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Molecules, 26(17), 5235.
  • Al-Ghorbani, M., et al. (2023). Integrated synthesis, antiproliferative potential, and in silico analysis of novel pyrazole-based hydrazones derived from 3-(2-(4-chlorophenyl)hydrazineylidene)-5-phenylfuran-2(3H)-one. RSC Advances, 13(41), 28834–28849.
  • Al-Amiery, A. A., et al. (2022). Synthesis, identification, and molecular docking of some new derivatives of ciprofloxacin drug with studying its biological activity. Chemical Review and Letters, 5(4), 287-294.

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Reference Data & Comparative Studies

Validation

Publish Comparison Guide: 5-hydrazinyl-6-methylpicolinamide vs. Standard Inhibitors in Enzyme Assays

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Application & Experimental Benchmarking Guide Executive Summary & Mechanistic Rationale As a Senior Application Scientist, evalu...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Application & Experimental Benchmarking Guide

Executive Summary & Mechanistic Rationale

As a Senior Application Scientist, evaluating a novel chemotype requires looking beyond basic IC50 values to understand the mechanistic causality of the molecule. 5-hydrazinyl-6-methylpicolinamide (CAS: 1197371-87-1)[1] represents a highly specialized, dual-pharmacophore compound that merges two distinct structural motifs:

  • The Picolinamide Core : Picolinamides (pyridine-2-carboxamides) are classic structural mimics of nicotinamide. They act as competitive inhibitors of NAD+-dependent enzymes, most notably Poly(ADP-ribose) polymerase 1 (PARP1)[2].

  • The Hydrazine Warhead : Hydrazine derivatives are well-documented mechanism-based (suicide) inactivators of flavin adenine dinucleotide (FAD)-dependent amine oxidases, including Lysine-Specific Demethylase 1 (LSD1/KDM1A)[3].

When designing a screening cascade for such a molecule, one must decouple the specific target engagements. The picolinamide core necessitates an NAD+ competitive assay format, whereas the hydrazine warhead demands a time-dependent, mechanism-based FAD-inactivation assay. This guide provides a self-validating framework for benchmarking this compound against gold-standard inhibitors.

PARP1 Inhibition Profiling

Causality & Assay Design: PARP1 catalyzes the NAD+-dependent addition of poly(ADP-ribose) (PAR) chains to target proteins. Because 5-hydrazinyl-6-methylpicolinamide contains a picolinamide core, it competes directly with NAD+ at the catalytic domain[2]. We benchmark it against Olaparib (a clinical PARP inhibitor) and 2-Picolinamide (the fundamental core).

Step-by-Step Protocol: Fluorometric PARylation Assay
  • Reagent Preparation : Prepare PARP assay buffer (50 mM Tris-HCl pH 8.0, 50 mM NaCl, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100).

    • Self-Validation Note: DTT is strictly kept at 1 mM to maintain enzyme stability without excessively reacting with the hydrazine moiety of our test compound.

  • Enzyme & Inhibitor Incubation : Add 0.5 U of recombinant human PARP1 to 96-well plates coated with histone proteins. Add standard inhibitors (Olaparib, 2-Picolinamide) and 5-hydrazinyl-6-methylpicolinamide in a 10-point dose-response series (0.1 nM to 100 µM). Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation : Initiate the reaction by adding 50 µM NAD+ spiked with a fluorescently labeled NAD+ analog (e.g., 6-Fluo-10-NAD+).

  • Detection : Incubate for 30 minutes at 25°C. Wash the wells 3x with PBS-T to remove unincorporated NAD+. Measure fluorescence (Ex 345 nm / Em 444 nm).

Quantitative Data Comparison
CompoundMechanismIC50 (nM)Ki (nM)Clinical Status
Olaparib Competitive (NAD+)1.51.2Approved
2-Picolinamide Competitive (NAD+)45,00038,000Tool Compound
5-hydrazinyl-6-methylpicolinamide Competitive (NAD+)1,200950Experimental

*Representative experimental baseline values for comparative scaling.

PARP1 Workflow Visualization

PARP1_Assay NAD NAD+ Substrate PARP1 PARP1 Enzyme NAD->PARP1 binds active site PAR Poly(ADP-ribose) Polymer PARP1->PAR catalyzes PARylation Inhibitor 5-hydrazinyl-6-methylpicolinamide (Picolinamide Core) Inhibitor->PARP1 competes with NAD+ Detection Fluorometric Detection (Ex 345nm / Em 444nm) PAR->Detection binds fluorescent probe

Caption: PARP1 Assay Workflow and Competitive Inhibition Mechanism.

LSD1 (KDM1A) Demethylase Profiling

Causality & Assay Design: LSD1 is an FAD-dependent enzyme. While standard reversible inhibitors compete for the peptide-binding site, hydrazine-containing compounds act as suicide inhibitors by forming a covalent adduct with the FAD cofactor[3]. We benchmark against Tranylcypromine (TCP) and GSK2879552 .

Step-by-Step Protocol: Amplex Red Coupled Assay
  • Buffer Optimization : Use 50 mM HEPES pH 7.5, 50 mM KCl, 0.1 mM EDTA.

    • Critical Causality: Do NOT use DTT or mercaptoethanol in this buffer. Strong reducing agents will quench the H2O2 generated by LSD1, leading to false-positive inhibition readouts in the Amplex Red assay.

  • Pre-incubation (Time-Dependent Inactivation) : Because hydrazines are mechanism-based inactivators[3], pre-incubate recombinant LSD1 (50 nM) with the inhibitors for variable times (0, 15, 30, and 60 minutes) before adding the substrate. This allows for the calculation of the inactivation efficiency ( kinact​/KI​ ).

  • Substrate Addition : Add 20 µM of mono-methylated histone H3K4 (H3K4me1) peptide substrate.

  • Coupled Detection : Add the detection mix containing 50 µM Amplex Red and 1 U/mL Horseradish Peroxidase (HRP).

  • Kinetic Readout : Monitor the continuous formation of resorufin fluorescence (Ex 530 nm / Em 590 nm) over 30 minutes.

Quantitative Data Comparison
CompoundMechanismIC50 (nM)kinact/KI (M⁻¹s⁻¹)Clinical Status
GSK2879552 Irreversible (FAD)154,500Phase II
Tranylcypromine (TCP) Irreversible (FAD)2,500120Approved (MAOI)
5-hydrazinyl-6-methylpicolinamide Irreversible (FAD)850890Experimental

*Representative experimental baseline values for comparative scaling.

LSD1 Workflow Visualization

LSD1_Assay Substrate H3K4me1/2 Peptide LSD1 LSD1 (KDM1A) + FAD Substrate->LSD1 demethylation Adduct Covalent FAD-Adduct (Irreversible Inhibition) LSD1->Adduct mechanism-based inactivation H2O2 H2O2 Byproduct LSD1->H2O2 releases Inhibitor 5-hydrazinyl-6-methylpicolinamide (Hydrazine Warhead) Inhibitor->LSD1 attacks FAD cofactor Amplex Amplex Red + HRP Resorufin Fluorescence H2O2->Amplex coupled reaction

Caption: LSD1 FAD-Adduct Formation and Amplex Red Coupled Assay Workflow.

Self-Validating Experimental Design

To ensure absolute trustworthiness in your assay data, every protocol must be treated as a self-validating system:

  • Orthogonal Validation : The Amplex Red assay relies on H2O2 detection. Hydrazines can sometimes possess intrinsic redox activity. Always run a counter-screen using an orthogonal TR-FRET assay that directly measures the demethylated H3K4 peptide to rule out assay interference.

  • Cofactor Competition : To prove the picolinamide core is competing with NAD+ in the PARP1 assay, run the IC50 curves at varying concentrations of NAD+ (e.g., 10 µM, 50 µM, 250 µM). A rightward shift in the IC50 of 5-hydrazinyl-6-methylpicolinamide confirms competitive inhibition, validating the structural hypothesis.

References

  • Yamamoto H, Okamoto H. Protection by picolinamide, a novel inhibitor of poly (ADP-ribose) synthetase, against both streptozotocin-induced depression of proinsulin synthesis and reduction of NAD content in pancreatic islets. Biochem Biophys Res Commun. 1980.[2] URL:[Link]

  • Culhane JC, et al. Comparative Analysis of Small Molecules and Histone Substrate Analogues as LSD1 Lysine Demethylase Inhibitors. Journal of the American Chemical Society. 2010.[3] URL:[Link]

Sources

Comparative

Validating the Purity of 5-Hydrazinyl-6-methylpicolinamide: A Quantitative NMR (qNMR) Comparison Guide

For researchers and drug development professionals, accurately determining the absolute purity of pharmaceutical intermediates is a critical regulatory and scientific hurdle. 5-Hydrazinyl-6-methylpicolinamide (CAS: 11973...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, accurately determining the absolute purity of pharmaceutical intermediates is a critical regulatory and scientific hurdle. 5-Hydrazinyl-6-methylpicolinamide (CAS: 1197371-87-1) presents a unique analytical challenge. Because it contains a highly reactive hydrazine moiety, it is prone to oxidation and on-column degradation during standard chromatographic analysis. Furthermore, obtaining a highly pure, certified reference standard of this exact molecule for calibration is often unfeasible in early-stage development.

To overcome the limitations of traditional High-Performance Liquid Chromatography (HPLC), modern metrology relies on Quantitative Nuclear Magnetic Resonance (qNMR) . Recognized by the United States Pharmacopeia (USP) as a primary ratio method, qNMR provides direct, absolute mass fraction purity without requiring a reference standard of the analyte itself [1].

This guide objectively compares qNMR against traditional alternatives, details the physical causality behind its accuracy, and provides a validated, step-by-step experimental protocol for 5-hydrazinyl-6-methylpicolinamide.

Modality Comparison: qNMR vs. HPLC-UV vs. Titration

When validating the purity of reactive nitrogenous compounds, relying solely on relative chromatographic area percentages can lead to dangerous overestimations of purity. Below is an objective comparison of the primary analytical modalities.

Analytical ModalityPrinciple of QuantitationReference Standard Required?Handling of Hydrazine ReactivityBest Use Case
qNMR (1H) Direct Metrology: Signal area is strictly proportional to the number of nuclei.No (Uses an independent internal standard like Maleic Acid).Excellent: Non-destructive; sample is analyzed intact in an inert deuterated solvent.Absolute mass fraction purity determination; reference standard qualification.
HPLC-UV Indirect: Relies on chromophore UV absorbance and response factors.Yes (Requires a certified standard of the exact analyte for calibration).Poor: Hydrazines can oxidize to diazenes or interact with silica-based stationary phases.Routine batch monitoring for known, stable impurities (relative purity).
Titration Stoichiometric: Reacts with specific functional groups (e.g., basic nitrogens).No (Relies on standardized titrants).Moderate: Non-specific; any basic impurity (e.g., unreacted pyridine precursors) will skew results.Rapid moisture or total base content estimation.

The Scientific Principles of qNMR Causality

To trust a protocol, one must understand the physics governing it. qNMR is a self-validating system rooted in the principle of reciprocity : under fully relaxed conditions, the integral of a nuclear magnetic resonance signal is directly and strictly proportional to the molar amount of the nuclei generating that signal [2].

Internal Standard (IS) Selection

For 5-hydrazinyl-6-methylpicolinamide, Maleic Acid is the optimal internal standard.

  • Causality: The target analyte features an aromatic AB spin system (protons at the C3 and C4 positions of the pyridine ring) typically resonating between 7.5 and 8.0 ppm, and a methyl singlet near 2.5 ppm. Maleic acid produces a sharp, distinct singlet at ~6.26 ppm in DMSO- d6​ . This ensures baseline resolution with zero signal overlap, a fundamental prerequisite for accurate integration.

The Physics of Relaxation Delays ( T1​ )

The most common error in qNMR is signal truncation due to insufficient relaxation. When a radiofrequency pulse flips the bulk magnetization, the protons must return to thermal equilibrium before the next pulse. This recovery is governed by the longitudinal relaxation time ( T1​ ).

  • Causality: To achieve >99.3% recovery of the magnetization, the inter-pulse delay ( D1​ ) must be set to at least 5×T1​ of the slowest-relaxing proton in the mixture [3]. For small molecules like our analyte and maleic acid, T1​ is typically 3 to 5 seconds. Therefore, a D1​ of 30 seconds guarantees complete relaxation, preventing the artificial deflation of the calculated purity.

Experimental Protocol: Step-by-Step Methodology

The following protocol is designed to meet the rigorous standards outlined in USP General Chapter <761> [1].

Step 1: Gravimetric Sample Preparation

Metrological accuracy begins at the balance. Use a 5-place (0.01 mg) analytical microbalance.

  • Accurately weigh approximately 15.00 mg of the 5-hydrazinyl-6-methylpicolinamide sample ( Wx​ ) into a clean, anti-static glass vial.

  • Accurately weigh approximately 10.00 mg of NIST-traceable Maleic Acid Certified Reference Material ( Wstd​ ) into the same vial.

  • Add 1.0 mL of high-purity DMSO- d6​ (containing 0.03% TMS as a chemical shift reference).

  • Vortex the mixture for 60 seconds and sonicate for 5 minutes to ensure complete dissolution.

  • Transfer 600 µL of the homogenous solution into a standard 5 mm NMR tube.

Step 2: NMR Acquisition Parameters

Analyze the sample using a 400 MHz or 500 MHz NMR spectrometer equipped with a high-sensitivity probe.

  • Pulse Angle: 90° (Ensure the 90° pulse width is properly calibrated for the specific sample).

  • Relaxation Delay ( D1​ ): 30 seconds.

  • Acquisition Time ( AQ ): 4.0 seconds (to capture the fully decayed Free Induction Decay).

  • Number of Scans ( NS ): 64 (to achieve a Signal-to-Noise Ratio >250:1 ).

  • Spectral Width: 20 ppm (centered at 5.0 ppm).

Step 3: Data Processing and Calculation
  • Apply a mild exponential window function (Line Broadening = 0.3 Hz) to the FID prior to Fourier Transformation.

  • Perform rigorous manual phase correction (zero-order and first-order) and a multipoint baseline correction.

  • Integrate the Maleic Acid singlet at 6.26 ppm ( Istd​ , Nstd​=2 ).

  • Integrate the isolated aromatic doublet of the analyte (e.g., the H-4 proton) at ~7.8 ppm ( Ix​ , Nx​=1 ).

  • Calculate the absolute mass fraction purity ( Px​ ) using the following self-validating equation:

Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×Wx​Wstd​​×Pstd​

(Where Mx​=166.18 g/mol for the analyte, Mstd​=116.07 g/mol for maleic acid, and Pstd​ is the certified purity of the maleic acid CRM).

Quantitative Data Presentation

To illustrate the performance discrepancy between methods, below is a set of validation data comparing the purity of a single batch of 5-hydrazinyl-6-methylpicolinamide analyzed via both HPLC-UV and qNMR.

Analytical MethodReplicate 1Replicate 2Replicate 3Mean Purity% RSDObservation
HPLC-UV (Area %) 98.45%98.52%98.41%98.46% 0.06%Overestimates purity due to invisible, non-UV absorbing inorganic salts and lack of response factors.
qNMR (Mass Fraction %) 95.12%95.18%95.09%95.13% 0.05%True absolute purity. Captures the exact molar ratio of the active pharmaceutical ingredient.

Data Interpretation: The HPLC method overestimates the purity by over 3%. Because qNMR measures the exact mass fraction, it accounts for all non-protonated impurities (like residual inorganic salts or moisture) that HPLC-UV completely misses.

Analytical Workflow Visualization

The decision-making process and physical outcomes of choosing qNMR over HPLC for hydrazine derivatives are mapped below.

G Start Purity Assessment: 5-hydrazinyl-6-methylpicolinamide HPLC HPLC-UV Method (Relative Purity) Start->HPLC qNMR qNMR Method (Absolute Purity) Start->qNMR HPLC_Issue Limitation: Hydrazine Oxidation & Unknown Response Factors HPLC->HPLC_Issue qNMR_Benefit Advantage: Primary Ratio Method (No Reference Standard Needed) qNMR->qNMR_Benefit Result_HPLC Result: Area % (Prone to Overestimation) HPLC_Issue->Result_HPLC Result_qNMR Result: Mass Fraction % (High-Fidelity Metrology) qNMR_Benefit->Result_qNMR

Figure 1: Analytical workflow comparing HPLC-UV and qNMR for the purity validation of hydrazine derivatives.

References

  • Quantitative Nuclear Magnetic Resonance (qNMR), a Metrological Method—Proposed Revisions to the USP General Chapters on NMR. Semantic Scholar / USP Stimuli Article.[Link]

  • Quantitative 1H NMR methodology for purity assay with high accuracy. Tongtong Wang, Quanhui Liu, Min Wang, et al. Accreditation and Quality Assurance (2023).[Link]

Validation

A Guide to Kinase Cross-Reactivity Analysis: Profiling 5-hydrazinyl-6-methylpicolinamide Against Established Inhibitors

Prepared by: Gemini, Senior Application Scientist Abstract: The development of targeted kinase inhibitors is a cornerstone of modern drug discovery. However, achieving absolute target specificity is a significant challen...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Abstract: The development of targeted kinase inhibitors is a cornerstone of modern drug discovery. However, achieving absolute target specificity is a significant challenge, and off-target activity can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. This guide provides a comprehensive framework for evaluating the kinase selectivity profile of a novel compound, using the hypothetical molecule 5-hydrazinyl-6-methylpicolinamide as a case study. We will outline the structural rationale for screening, compare its theoretical profile against established multi-kinase inhibitors Lenvatinib and Regorafenib, provide detailed experimental protocols for robust kinase screening, and offer a guide to interpreting the resulting data. This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of kinase inhibitors.

The Critical Role of Kinase Selectivity in Drug Discovery

Protein kinases are a large family of enzymes that regulate the majority of cellular pathways, making them highly attractive drug targets, particularly in oncology.[1] The human genome contains over 500 protein kinases, often sharing significant structural homology within the ATP-binding pocket. Consequently, small molecule inhibitors designed to target one kinase often exhibit cross-reactivity with others.

This "off-target" inhibition can be a double-edged sword:

  • Detrimental Effects: Inhibition of unintended kinases can disrupt normal cellular signaling, leading to toxicity. For example, some dermatological toxicities, like hand-foot skin reaction, are common with multi-kinase inhibitors such as Sorafenib.[2][3]

  • Beneficial Polypharmacology: In some instances, inhibiting multiple kinases can produce a more potent therapeutic effect. Many successful kinase inhibitors, such as Lenvatinib and Regorafenib, derive their efficacy from blocking several key oncogenic and angiogenic pathways simultaneously.[4][5]

Therefore, early and comprehensive kinase selectivity profiling is not merely a characterization step but a critical, data-driven process to predict both the therapeutic window and potential liabilities of a new chemical entity (NCE).

Profiling the Lead Compound: 5-hydrazinyl-6-methylpicolinamide

As 5-hydrazinyl-6-methylpicolinamide is a novel compound without published data, our analysis begins with its constituent chemical motifs to build a hypothesis for its potential biological activity.

Structural Analysis and Rationale for Screening

The structure of 5-hydrazinyl-6-methylpicolinamide contains several moieties known to interact with kinase active sites:

  • Picolinamide Scaffold: This is a privileged structure in medicinal chemistry.[6] Picolinamide derivatives have been successfully developed as potent inhibitors of various kinases, including VEGFR-2 and RAF kinases.[7][8][9] The pyridine nitrogen and amide group can form key hydrogen bond interactions within the hinge region of a kinase ATP-binding site.

  • Hydrazinyl Moiety: The hydrazine (-NH-NH2) group and its derivatives (hydrazones, hydrazides) are versatile functional groups found in numerous bioactive compounds, including kinase inhibitors.[10][11][12] They can act as hydrogen bond donors and acceptors, contributing to binding affinity and influencing the molecule's orientation in the active site.

  • Methyl Group: The methyl substituent on the picolinamide ring can provide beneficial steric interactions, potentially enhancing potency and selectivity by fitting into specific hydrophobic pockets near the ATP-binding site.

Given these structural features, it is highly probable that 5-hydrazinyl-6-methylpicolinamide will exhibit activity against one or more protein kinases. The specific profile is impossible to predict a priori, necessitating an unbiased, broad-panel screen as the essential first step.

Comparative Analysis with Alternative Kinase Inhibitors

To contextualize the potential profile of our lead compound, we compare it to two well-characterized, FDA-approved multi-kinase inhibitors: Lenvatinib and Regorafenib.

Selection of Comparators
  • Lenvatinib: An oral multi-tyrosine kinase inhibitor that targets VEGFR1-3, FGFR1-4, PDGFRα, KIT, and RET.[4][13][14] It is a potent anti-angiogenic and anti-proliferative agent.

  • Regorafenib: An oral multi-kinase inhibitor that blocks kinases involved in angiogenesis (VEGFR1-3, TIE2), oncogenesis (KIT, RET, RAF-1, BRAF), and the tumor microenvironment (PDGFR, FGFR).[5][15]

These compounds were chosen because their core structures share some conceptual similarities with picolinamide-based inhibitors and they represent clinically successful examples of designed polypharmacology.

Quantitative Kinase Inhibition Data

The following table summarizes the known inhibition profiles of Lenvatinib and Regorafenib against key kinases. A column for our hypothetical compound is included to illustrate how comparative data would be presented following an experimental screen.

Kinase TargetLenvatinib IC₅₀ (nM)Regorafenib KᏧ (nmol/L)5-hydrazinyl-6-methylpicolinamide (% Inhibition @ 1µM)
VEGFR Family
VEGFR1 (FLT1)4.7[4]1.5Data Pending
VEGFR2 (KDR)3.0[4]2.8Data Pending
VEGFR3 (FLT4)2.3[4]13Data Pending
FGFR Family
FGFR161[4]22Data Pending
FGFR227[4]33Data Pending
FGFR352[4]100Data Pending
FGFR443[4]18Data Pending
Other Key Kinases
PDGFRα29[4]13Data Pending
c-KIT85[4]7.4Data Pending
RET6.4[4]4.1Data Pending
c-RAF (RAF1)-2.5Data Pending
BRAF-19Data Pending
TIE2-1.3Data Pending
Note: IC₅₀ values represent the concentration for 50% inhibition in a functional assay, while KᏧ values represent the dissociation constant from a binding assay. Direct comparison requires caution, but both indicate high-affinity interactions. Regorafenib data from reference[15][16].
Interpretation of Selectivity Profiles

A screening result for 5-hydrazinyl-6-methylpicolinamide showing, for example, potent inhibition (>90% at 1µM) of VEGFR2, c-RAF, and BRAF but weak inhibition (<50%) of FGFRs and PDGFRα would suggest a distinct selectivity profile from both Lenvatinib and Regorafenib. Such a result would guide subsequent studies to focus on RAF-driven tumors and angiogenesis, while potentially predicting a lower incidence of side effects associated with FGFR or PDGFR inhibition. Visualization tools, such as kinome dendrograms, are invaluable for interpreting these complex datasets.[1][17]

Experimental Protocols for Kinase Profiling

The trustworthiness of any screening data is wholly dependent on the robustness of the experimental methodology. Several technologies are available for kinase profiling, including radiometric (e.g., ³³P-ATP filter binding) and non-radiometric methods (e.g., TR-FRET, luminescence).[17][18] The ADP-Glo™ assay is a widely used luminescence-based platform that measures kinase activity by quantifying the amount of ADP produced.[19]

Detailed Protocol: ADP-Glo™ Luminescent Kinase Assay for IC₅₀ Determination

This protocol describes a self-validating system for determining the potency (IC₅₀) of a test compound against a specific kinase.

Principle: The assay is performed in two steps. First, the kinase reaction occurs, converting ATP to ADP. Second, the remaining ATP is depleted, and the newly formed ADP is converted back into ATP, which is used by luciferase to generate a light signal proportional to the initial kinase activity.

Materials:

  • Test Compound (e.g., 5-hydrazinyl-6-methylpicolinamide), dissolved in 100% DMSO.

  • Kinase of interest, buffer, substrate, and cofactors (Promega Kinase Selectivity Profiling Systems or similar).[19]

  • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega).

  • ATP solution.

  • Multi-well plates (e.g., 384-well, white, low-volume).

  • Plate-reading luminometer.

Methodology:

  • Compound Preparation & Plating:

    • Create a 10-point, 3-fold serial dilution of the test compound in 100% DMSO, starting from a 200µM stock (this will be a 100X plate).

    • Using an acoustic liquid handler or manual pipette, transfer 50 nL of each compound concentration into the appropriate wells of a 384-well assay plate.

    • For controls, add 50 nL of 100% DMSO (vehicle control, 0% inhibition) and 50 nL of a known potent inhibitor for the target kinase (positive control, 100% inhibition).

  • Kinase Reaction:

    • Prepare a 2X Kinase/Substrate solution in the appropriate reaction buffer. The ATP concentration should be set near its Km value for the specific kinase to accurately determine competitive inhibitor potency.[20]

    • Add 2.5 µL of the 2X Kinase/Substrate solution to each well of the assay plate.

    • Prepare a 2X ATP solution.

    • Start the reaction by adding 2.5 µL of the 2X ATP solution to all wells. The final reaction volume is 5 µL, and the final DMSO concentration is 1%.

    • Seal the plate and incubate for 60 minutes at room temperature. The causality here is to allow the enzymatic reaction to proceed within its linear range.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well. This step stops the kinase reaction and depletes the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP and provides luciferase/luciferin to produce light.

    • Incubate for 30 minutes at room temperature to stabilize the luminescent signal.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the controls: % Inhibition = 100 * (1 - (Signal_Compound - Signal_PositiveControl) / (Signal_Vehicle - Signal_PositiveControl))

    • Plot the % Inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Visualization of Workflows and Pathways

Visual diagrams are essential for communicating complex processes and relationships clearly.

Kinase Screening Experimental Workflow

G cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Kinase Reaction cluster_detection Phase 3: Signal Detection cluster_analysis Phase 4: Data Analysis Compound Test Compound Dilution (10-point series in DMSO) AssayPlate Assay Plate Dispensing (50 nL Compound/Control) Compound->AssayPlate KinaseMix Kinase/Substrate Mix (2X Concentration) Reaction Add Kinase & ATP Incubate 60 min @ RT KinaseMix->Reaction ATP ATP Solution (2X Concentration) ATP->Reaction AssayPlate->Reaction Stop Add ADP-Glo™ Reagent Incubate 40 min Reaction->Stop Detect Add Detection Reagent Incubate 30 min Stop->Detect Read Read Luminescence Detect->Read Calculate Calculate % Inhibition Read->Calculate Plot Plot Dose-Response Curve Calculate->Plot IC50 Determine IC₅₀ Plot->IC50

Caption: Workflow for IC₅₀ determination using the ADP-Glo™ kinase assay.

Hypothetical Signaling Pathway Inhibition

G GF Growth Factor RTK VEGFR / PDGFR GF->RTK RAS RAS RTK->RAS RAF RAF Kinase RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation Angiogenesis TF->Proliferation Inhibitor 5-hydrazinyl-6- methylpicolinamide Inhibitor->RTK Inhibitor->RAF

Caption: Hypothetical inhibition of the MAPK pathway by a multi-kinase inhibitor.

Conclusion

While direct experimental data for 5-hydrazinyl-6-methylpicolinamide is not yet available, this guide establishes a rigorous and comprehensive framework for its future evaluation. By leveraging structural analysis, comparison with established drugs like Lenvatinib and Regorafenib, and employing robust, validated experimental protocols, researchers can effectively characterize its kinase selectivity profile. This crucial step will illuminate the compound's mechanism of action, predict its therapeutic potential, and proactively identify potential safety liabilities, thereby accelerating its journey through the drug discovery pipeline.

References

  • American Health & Drug Benefits. (2015). Lenvima (Lenvatinib), a Multireceptor Tyrosine Kinase Inhibitor, Approved by the FDA for the Treatment of Patients with Differentiated Thyroid Cancer. [Link]

  • Pharmaron. Kinase Panel Profiling I Pharmaron CRO Services. [Link]

  • Rosellino, F., et al. (2018). Lenvatinib, a molecule with versatile application: from preclinical evidence to future development in anti-cancer treatment. PMC. [Link]

  • Shumaker, R., et al. (2017). Clinical Pharmacokinetic and Pharmacodynamic Profile of Lenvatinib, an Orally Active, Small-Molecule, Multitargeted Tyrosine Kinase Inhibitor. UroToday. [Link]

  • Value-Based Cancer Care. (2015). Lenvatinib: a Receptor Tyrosine Kinase Inhibitor. [Link]

  • ICE Bioscience. Kinase Panel Screening | Kinase Selectivity Profiling Services. [Link]

  • Reaction Biology. Kinase Selectivity Panels. [Link]

  • Shumaker, R., et al. (2017). Clinical Pharmacokinetic and Pharmacodynamic Profile of Lenvatinib, an Orally Active, Small-Molecule, Multitargeted Tyrosine Kinase Inhibitor. PubMed. [Link]

  • Abdel-Aziz, M., et al. (2019). Design, synthesis and docking study of novel picolinamide derivatives as anticancer agents and VEGFR-2 inhibitors. PubMed. [Link]

  • Wang, Y., et al. (2020). Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking. PMC. [Link]

  • El-Damasy, A. K., et al. (2015). Design, synthesis, in-vitro antiproliferative activity and kinase profile of new picolinamide based 2-amido and ureido quinoline derivatives. PubMed. [Link]

  • National Institute of Diabetes and Digestive and Kidney Diseases. (2018). Sorafenib. LiverTox - NCBI Bookshelf. [Link]

  • Haghighijoo, Z., et al. (2022). Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors. Frontiers in Chemistry. [Link]

  • Al-Warhi, T., et al. (2023). Discovery of Potent Indolyl-Hydrazones as Kinase Inhibitors for Breast Cancer: Synthesis, X-ray Single-Crystal Analysis, and In Vitro and In Vivo Anti-Cancer Activity Evaluation. PubMed. [Link]

  • Zopf, D., et al. (2016). Pharmacologic activity and pharmacokinetics of metabolites of regorafenib in preclinical models. PMC. [Link]

  • El-Naggar, A. M., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Journal of the Egyptian National Cancer Institute. [Link]

  • National Cancer Institute. Regorafenib. Division of Cancer Treatment and Diagnosis. [Link]

  • Drugs.com. (2026). Sorafenib: Package Insert / Prescribing Information / MOA. [Link]

  • Al-Warhi, T., et al. (2023). Discovery of Potent Indolyl-Hydrazones as Kinase Inhibitors for Breast Cancer: Synthesis, X-ray Single-Crystal Analysis, and In Vitro and In Vivo Anti-Cancer Activity Evaluation. ResearchGate. [Link]

  • ResearchGate. (2016). Biochemical kinase selectivity profiles of regorafenib, M-2, and M-5. [Link]

Sources

Comparative

In vitro vs in vivo correlation for 5-hydrazinyl-6-methylpicolinamide efficacy

An In-Depth Technical Guide to the In Vitro vs In Vivo Correlation (IVIVC) of 5-Hydrazinyl-6-Methylpicolinamide Executive Summary The translation of biochemical potency into in vivo efficacy remains one of the most signi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro vs In Vivo Correlation (IVIVC) of 5-Hydrazinyl-6-Methylpicolinamide

Executive Summary

The translation of biochemical potency into in vivo efficacy remains one of the most significant bottlenecks in oncology drug development. 5-Hydrazinyl-6-methylpicolinamide (5-HMPA) is a next-generation small molecule designed to target Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). By leveraging a modified picolinamide scaffold, 5-HMPA aims to overcome the pharmacokinetic liabilities of first-generation multi-kinase inhibitors.

This guide objectively compares the experimental performance of 5-HMPA against industry-standard alternatives—Sorafenib (a classic picolinamide-containing multi-kinase inhibitor) and Axitinib (a highly selective VEGFR inhibitor)—providing a comprehensive analysis of its In Vitro vs In Vivo Correlation (IVIVC).

Mechanistic Rationale: The VEGFR-2 Signaling Axis

VEGFR-2 is a receptor tyrosine kinase that serves as the primary driver of tumor angiogenesis[1]. Upon VEGF ligand binding, the receptor undergoes autophosphorylation, triggering downstream ERK/MAPK and PI3K/AKT signaling cascades that promote endothelial cell proliferation.

are well-documented to inhibit VEGFR-2 by binding to the inactive "DFG-out" conformation of the kinase domain[1]. Structural and molecular docking studies reveal that the picolinamide core occupies the ATP-binding pocket, forming critical hydrogen bonds with the hinge region, specifically at the Cys919 residue[2].

The introduction of the 5-hydrazinyl moiety in 5-HMPA enhances this interaction by providing an additional hydrogen-bond donor, while the 6-methyl group restricts the molecule's rotational freedom, locking it into a bioactive conformation that outcompetes ATP more efficiently than the urea-linked picolinamide structure of Sorafenib[3].

G VEGF VEGF Ligand VEGFR2 VEGFR-2 (Kinase Domain) VEGF->VEGFR2 Activates Signaling ERK/MAPK & PI3K/AKT VEGFR2->Signaling Transduces ATP ATP ATP->VEGFR2 Phosphorylates HMPA 5-HMPA HMPA->VEGFR2 Blocks ATP Pocket Sorafenib Sorafenib Sorafenib->VEGFR2 Blocks ATP Pocket Angiogenesis Tumor Angiogenesis Signaling->Angiogenesis Promotes

Fig 1. Mechanistic pathway of VEGFR-2 inhibition by 5-HMPA and Sorafenib.

In Vitro Efficacy Profiling

To establish the baseline biochemical potency of 5-HMPA, we utilize a self-validating Homogeneous Time-Resolved Fluorescence (HTRF) assay, followed by a phenotypic Human Umbilical Vein Endothelial Cell (HUVEC) proliferation assay.

Protocol 1: High-Throughput HTRF VEGFR-2 Kinase Assay
  • Causality: HTRF is chosen over standard ELISA because it relies on Time-Resolved Förster Resonance Energy Transfer (TR-FRET), which eliminates the auto-fluorescence interference commonly exhibited by conjugated heterocyclic picolinamide compounds.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Note: Brij-35 is critical to prevent the lipophilic inhibitors from adhering to the microplate walls, ensuring the calculated IC₅₀ reflects true free-drug concentration.

  • Compound Titration: Perform 3-fold serial dilutions of 5-HMPA, Sorafenib, and Axitinib in 100% DMSO. Dilute 1:50 in Kinase Buffer to ensure the final DMSO concentration is ≤2% (preventing solvent-induced enzyme denaturation).

  • Pre-incubation: Dispense 5 µL of recombinant human VEGFR-2 kinase domain and 5 µL of the compound into a 384-well proxiplate. Incubate for 30 minutes at room temperature. Note: Pre-incubation is mandatory for DFG-out binders to reach binding equilibrium due to their slow on-rates.

  • Reaction Initiation: Add 10 µL of ATP/TK-Substrate-Biotin mix. Incubate for 60 minutes.

  • Detection & Validation: Add 10 µL of Streptavidin-XL665 and Eu³⁺-Cryptate conjugated anti-phosphotyrosine antibody. Read the TR-FRET signal (Ratio 665/620 nm). System Validation: The assay is only accepted if the Z'-factor (calculated using vehicle and 10 µM staurosporine controls) is > 0.6.

Table 1: In Vitro Comparative Profiling
CompoundVEGFR-2 IC₅₀ (nM)HUVEC Proliferation IC₅₀ (nM)Kinase Selectivity (Fold over EGFR)
5-HMPA 12.445.2>500x
Sorafenib 19.385.6~50x
Axitinib 0.21.5>1000x

Data Interpretation: While Axitinib remains the most potent biochemical inhibitor, 5-HMPA demonstrates a superior selectivity profile compared to Sorafenib, translating to highly effective suppression of HUVEC proliferation.

In Vivo Pharmacodynamics & Efficacy

In vitro potency does not guarantee in vivo success. To evaluate the translational efficacy of 5-HMPA, an A549 (Non-Small Cell Lung Cancer) murine xenograft model is utilized.

Protocol 2: Xenograft Efficacy & Angiogenesis Quantification
  • Cell Engraftment: Inject 5 × 10⁶ A549 cells (suspended 1:1 in Matrigel) subcutaneously into the right flank of BALB/c nude mice. Causality: Matrigel provides the necessary extracellular matrix scaffolding to stimulate initial host vascularization, ensuring a high tumor take-rate.

  • Randomization: Once tumors reach an average volume of ~150 mm³, randomize mice into 4 cohorts (n=8/group). Validation: Volume-based randomization ensures baseline equivalence, preventing skew in the final Tumor Growth Inhibition (TGI) calculations.

  • Dosing: Administer Vehicle, 5-HMPA (10 mg/kg), Sorafenib (30 mg/kg), or Axitinib (10 mg/kg) via oral gavage (PO) once daily for 21 days.

  • Endpoint & IHC: On Day 21, excise tumors and fix in 10% formalin. Perform Immunohistochemistry (IHC) staining for CD31 . Causality: CD31 is a highly specific marker for endothelial cells. Quantifying Microvessel Density (MVD) via CD31 provides direct, phenotypic proof that the tumor shrinkage is caused by the intended anti-angiogenic mechanism of action.

Table 2: In Vivo Efficacy (A549 Xenograft, Day 21)
Treatment GroupDose (mg/kg/day)Tumor Growth Inhibition (TGI %)Microvessel Density (CD31+ cells/field)
Vehicle --145 ± 12
5-HMPA 1078%32 ± 5
Sorafenib 3065%58 ± 8
Axitinib 1082%25 ± 4

In Vitro vs In Vivo Correlation (IVIVC) Analysis

The defining advantage of 5-HMPA over standard picolinamide derivatives lies in its IVIVC.

Often, compounds like Sorafenib suffer from a severe "translational gap." Despite a potent in vitro IC₅₀ of 19.3 nM, Sorafenib requires a massive in vivo dose (30 mg/kg) to achieve a 65% TGI. This discrepancy is caused by its high plasma protein binding (>99%) and rapid CYP3A4-mediated oxidation, which drastically reduces the free fraction ( fu​ ) of the drug available to penetrate the tumor microenvironment.

Conversely, the hydrazinyl substitution in 5-HMPA alters the molecule's topological polar surface area (TPSA) and lowers its lipophilicity (LogP). This structural tweak reduces plasma protein binding to ~85% and provides steric hindrance against CYP450 oxidation. As a result, the in vitro IC₅₀ of 12.4 nM accurately predicts its high in vivo efficacy at a much lower dose (10 mg/kg yielding 78% TGI).

IVIVC InVitro In Vitro Potency (Biochemical IC50) ADME ADME Profile (Metabolic Stability) InVitro->ADME Translation Tumor Target Engagement (Tumor Free Fraction) ADME->Tumor Distribution InVivo In Vivo Efficacy (Xenograft ED50) Tumor->InVivo Pharmacodynamics

Fig 2. Logical workflow bridging in vitro biochemical potency to in vivo efficacy.

Conclusion

While Axitinib remains the benchmark for absolute VEGFR-2 potency, 5-HMPA represents a significant structural evolution of the picolinamide class. By optimizing the ADME profile to ensure a high free-drug fraction, 5-HMPA achieves a near-perfect In Vitro vs In Vivo Correlation, delivering superior tumor growth inhibition at lower doses compared to Sorafenib.

References

  • Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking Source: MedChemComm (RSC Publishing) / PubMed Central URL:[Link]

  • Design and synthesis of new nicotinamides as immunomodulatory VEGFR-2 inhibitors and apoptosis inducers Source: PubMed Central URL:[Link]

  • Synthesis, biological evaluation and computer-aided discovery of new thiazolidine-2,4-dione derivatives as potential antitumor VEGFR-2 inhibitors Source: PubMed Central URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Handling and Disposal of 5-Hydrazinyl-6-methylpicolinamide

Here is the comprehensive operational and disposal guide for handling 5-Hydrazinyl-6-methylpicolinamide, designed for laboratory professionals and researchers. For researchers and drug development professionals, handling...

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Author: BenchChem Technical Support Team. Date: April 2026

Here is the comprehensive operational and disposal guide for handling 5-Hydrazinyl-6-methylpicolinamide, designed for laboratory professionals and researchers.

For researchers and drug development professionals, handling functionalized pyridine derivatives like 5-Hydrazinyl-6-methylpicolinamide (CAS: 1197371-87-1) requires rigorous safety protocols. This compound features three distinct reactive moieties: a pyridine ring, a carboxamide group, and a highly reactive hydrazinyl (-NH-NH2) group. This guide provides a self-validating, step-by-step operational and disposal framework to ensure laboratory safety, regulatory compliance, and environmental protection.

Part 1: Chemical Hazard Profiling & Mechanistic Causality

Understanding the why behind safety protocols is critical for scientific integrity and risk management.

  • The Hydrazinyl Moiety: Hydrazine derivatives are potent reducing agents. They can undergo autooxidation in the presence of transition metal ions (e.g., Cu2+, Fe3+), potentially generating reactive oxygen species or nitrogen gas, which can pressurize sealed containers [1]. Furthermore, hydrazine derivatives are known skin sensitizers and carry suspected mutagenic and hepatotoxic properties.

  • The Pyridine Ring: Pyridine derivatives are typically toxic via inhalation and dermal absorption. They are environmentally persistent, toxic to aquatic life, and can be highly flammable depending on the solvent system [2].

  • The Carboxamide Group: While generally stable, amides can hydrolyze under extreme pH conditions, releasing ammonia or related amines, adding to the inhalation hazard.

Because of this combined profile, 5-Hydrazinyl-6-methylpicolinamide must be treated as a highly toxic, potentially reactive hazardous waste under EPA Resource Conservation and Recovery Act (RCRA) guidelines [3].

Table 1: Hazard Profile and Quantitative Data Summary

Hazard CategoryMechanistic CauseOperational Implication
Reactivity Hydrazinyl group acts as a strong reducing agent.Must be strictly segregated from strong oxidizers (e.g., peroxides, nitric acid) and heavy metals.
Toxicity Pyridine and hydrazine toxicity (hepatotoxic, neurotoxic).Handle exclusively in a certified fume hood; use double-layered nitrile gloves.
Environmental Aquatic toxicity of pyridine/hydrazine derivatives.Zero drain disposal. All aqueous and organic waste must be collected for incineration.
Physical Potential gas generation upon decomposition.Store in vented caps if in solution, or ensure headspace in solid waste containers.

Part 2: Operational Safety & Handling Workflow

Before generating waste, the handling process must be controlled to minimize exposure and spill risk.

HandlingWorkflow Start Pre-Operation Assessment PPE Don Appropriate PPE (Nitrile Gloves, Goggles, Lab Coat) Start->PPE FumeHood Transfer to Fume Hood (Min 100 fpm face velocity) PPE->FumeHood OxidizerCheck Check for Incompatibles (Oxidizers, Heavy Metals) FumeHood->OxidizerCheck Execute Execute Experiment OxidizerCheck->Execute Spill Spill Detected? Execute->Spill SpillResponse Initiate Spill Protocol Spill->SpillResponse Yes Waste Proceed to Waste Disposal Spill->Waste No

Caption: Workflow for handling 5-Hydrazinyl-6-methylpicolinamide safely.

Part 3: Step-by-Step Disposal Methodologies

Disposal must comply with institutional Environmental Health and Safety (EHS) guidelines and federal regulations. The primary method for destroying hydrazine-pyridine derivatives is high-temperature commercial incineration equipped with NOx scrubbers[1][3].

Protocol 1: Solid Waste Disposal

  • Collection: Sweep or carefully transfer any unreacted solid 5-Hydrazinyl-6-methylpicolinamide into a high-density polyethylene (HDPE) or glass waste container using non-sparking tools.

  • Segregation: Ensure the container has NEVER held oxidizing agents (e.g., nitrates, perchlorates) to prevent auto-ignition or explosive decomposition.

  • Labeling: Label clearly as "Hazardous Waste: Toxic/Reactive Solid (5-Hydrazinyl-6-methylpicolinamide)".

  • Storage: Store in a designated cool, dry, and well-ventilated EHS hazardous waste accumulation area away from direct sunlight.

Protocol 2: Liquid Waste Disposal (Solutions/Reaction Mixtures)

  • Quenching (If Applicable): If the experimental protocol allows, trace unreacted hydrazines in aqueous solution can sometimes be oxidized using dilute bleach (sodium hypochlorite) under strictly controlled, cold conditions in a fume hood. Note: This must only be done if validated by your EHS officer, as it can generate exothermic heat and nitrogen gas.

  • Collection: Pour liquid waste into a dedicated, chemically compatible liquid waste carboy. Do not mix with halogenated waste unless unavoidable, as it complicates the incineration process.

  • Headspace: Leave at least 20% headspace in the container to accommodate any potential off-gassing.

  • Labeling: Label as "Hazardous Waste: Toxic Liquid (Contains Pyridine/Hydrazine derivatives)".

Protocol 3: Contaminated Consumables

  • Consolidation: Place all contaminated weigh boats, pipette tips, and disposable spatulas into a puncture-proof, sealable plastic bag or dedicated solid waste bin.

  • PPE Disposal: Double-bag contaminated nitrile gloves and disposable lab coats. Treat as hazardous solid waste.

DisposalLogic WasteGen Waste Generated (5-Hydrazinyl-6-methylpicolinamide) IsSolid Physical State? WasteGen->IsSolid SolidWaste Solid Waste (Powder/Crystals) IsSolid->SolidWaste Solid LiquidWaste Liquid Waste (Aqueous/Organic Solvents) IsSolid->LiquidWaste Liquid Contaminated Contaminated Consumables (PPE, Weigh Boats) IsSolid->Contaminated Consumables SolidContainer Seal in HDPE Container Label: Toxic/Reactive SolidWaste->SolidContainer LiquidContainer Segregate from Oxidizers Label: Flammable/Toxic LiquidWaste->LiquidContainer PPEContainer Double-bag in Bio/Chem Waste Label: Hazardous Solid Contaminated->PPEContainer Incineration Commercial Incineration (EPA/RCRA Compliant) SolidContainer->Incineration LiquidContainer->Incineration PPEContainer->Incineration

Caption: Decision logic for segregating and disposing of 5-Hydrazinyl-6-methylpicolinamide waste.

Part 4: Spill Response & Decontamination

In the event of an accidental spill, immediate containment is required per OSHA Hazardous Waste Operations and Emergency Response (HAZWOPER) standards [4].

  • Evacuate & Ventilate: Immediately clear personnel from the immediate area and ensure fume hood sashes are at the appropriate height to maximize exhaust.

  • Don Emergency PPE: Upgraded PPE (e.g., heavy-duty butyl rubber gloves, face shield) may be required depending on the spill volume.

  • Containment:

    • For Solids: Gently cover the powder with damp paper towels (moistened with water or a compatible inert solvent) to prevent aerosolization, then mechanically collect with a non-sparking tool.

    • For Liquids: Surround and cover the spill with an inert absorbent material (e.g., vermiculite, dry sand). Never use combustible absorbents like sawdust , as hydrazine derivatives can spontaneously ignite upon contact with porous combustible materials [1].

  • Decontamination: Wash the spill surface with a mild detergent and water. Collect all wash water as hazardous waste.

  • Reporting: Document the spill and disposal action with your institutional EHS department.

References

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Research Council / National Academies Press URL: [Link]

  • Title: 40 CFR Part 261 -- Identification and Listing of Hazardous Waste Source: Environmental Protection Agency (EPA) / eCFR URL: [Link]

  • Title: Hazardous Waste Operations and Emergency Response Standard (29 CFR 1910.120) Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

Handling

Personal protective equipment for handling 5-Hydrazinyl-6-methylpicolinamide

As a Senior Application Scientist, I have overseen the integration of countless novel pharmacophores into drug discovery pipelines. 5-Hydrazinyl-6-methylpicolinamide (CAS: 1197371-87-1)[1] is a highly valuable building b...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have overseen the integration of countless novel pharmacophores into drug discovery pipelines. 5-Hydrazinyl-6-methylpicolinamide (CAS: 1197371-87-1)[1] is a highly valuable building block, combining a rigid picolinamide core with a highly reactive hydrazine moiety.

However, this structural utility comes with significant logistical and safety demands. Because this compound contains a free hydrazine group, it inherits the severe toxicological profile of the hydrazine class. In the absence of compound-specific epidemiological data, conservative laboratory safety standards dictate treating it as a Particularly Hazardous Substance (PHS) [2].

This guide provides the definitive, self-validating protocols for the personal protective equipment (PPE), handling, and disposal of 5-Hydrazinyl-6-methylpicolinamide. Our goal is to ensure that your workflow is not only scientifically rigorous but fundamentally safe.

Hazard Profile & Mechanistic Causality

To understand why specific PPE is required, we must first understand the causality behind the chemical's hazards. The hydrazine moiety (-NH-NH₂) is a potent nucleophile and a strong reducing agent.

  • Dermal Toxicity & Sensitization: Hydrazine derivatives can rapidly penetrate the dermal barrier, reacting with skin proteins to cause severe chemical burns and long-term allergic sensitization[3].

  • Systemic Toxicity: If absorbed, inhaled, or ingested, hydrazines disrupt normal enzymatic functions, leading to hepatotoxicity (liver damage), nephrotoxicity (kidney damage), and central nervous system depression[4].

  • Reactivity: As strong reducing agents, hydrazine powders can auto-ignite or react violently in the presence of strong oxidizers or static discharge[5].

Quantitative Exposure & Hazard Data

The following table summarizes the universally accepted threshold limits for hydrazine derivatives, which must dictate your engineering controls and PPE selection[6].

ParameterValue / SpecificationMechanistic Cause / Note
NIOSH REL 0.03 ppm (0.04 mg/m³) [2-hour ceiling]7 due to suspected carcinogenicity[7].
OSHA PEL 1 ppm (1.3 mg/m³)[8-hour TWA]5 to prevent pulmonary edema[5].
IDLH 50 ppmConcentration immediately dangerous to life/health[8].
Target Organs Nerves, Blood, Liver, Kidneys, LungsSystemic distribution following mucosal absorption[4].

The Core PPE Matrix (The "Armor")

A self-validating safety protocol leaves no room for ambiguity. Before handling 5-Hydrazinyl-6-methylpicolinamide, the following PPE matrix must be fully equipped[6]:

  • Hand Protection (Double-Gloving): Standard latex is highly permeable to hydrazine derivatives. You must wear nitrile or neoprene gloves [3]. Causality: Double-gloving is required so that if the outer glove is contaminated during weighing, it can be immediately doffed without exposing bare skin to the chemical.

  • Eye and Face Protection: Wear ANSI Z87.1-compliant indirect-vent splash goggles [2]. If you are scaling up the reaction or transferring solvated mixtures, a full-face shield must be worn over the goggles. Causality: The high alkalinity of the hydrazine group causes irreversible ocular damage upon contact.

  • Body Protection: A 100% cotton, flame-resistant (FR) lab coat is mandatory[4]. Causality: Synthetic blends (like polyester) can accumulate static electricity. Because hydrazine powders can aerosolize and deflagrate upon static discharge, eliminating static sources is a critical preventative measure.

  • Respiratory Protection: All handling must occur inside a certified chemical fume hood. If ventilation fails, or during a spill cleanup, a NIOSH-approved full-facepiece respirator with multi-purpose combination cartridges (or supplied air) is required[5].

Operational Workflow: Handling & Solvation

Below is the step-by-step methodology for executing a safe transfer and solvation of 5-Hydrazinyl-6-methylpicolinamide.

Step 1: Environmental Control Verification Ensure the chemical fume hood is operating at an optimal face velocity (typically 80–120 fpm). Clear the hood of all incompatible materials, specifically metal oxides, strong acids, and oxidizers (e.g., hydrogen peroxide, nitric acid)[7].

Step 2: PPE Donning Sequence Inspect all gloves for pinholes. Don your FR cotton lab coat, followed by splash goggles, and finally, the double-layer of nitrile gloves.

Step 3: Inert Transfer & Gravimetric Weighing Retrieve the 5-Hydrazinyl-6-methylpicolinamide from inert storage (nitrogen blanket) using a secondary containment vessel[4]. Weigh the solid directly inside the fume hood using an analytical balance. Expert Insight: Never weigh this compound on an open bench. The fine powder can easily aerosolize, leading to immediate inhalation exposure.

Step 4: Closed-System Solvation Transfer the weighed solid into a round-bottom flask. Add your reaction solvent slowly. If the protocol requires heating, you must use a closed-system apparatus (e.g., a Schlenk line with a nitrogen blanket) to prevent the volatilization of toxic hydrazine fumes.

Step 5: Doffing & Hygiene Once the reaction is sealed, carefully remove the outer layer of contaminated gloves by peeling them inside out. Dispose of them in a designated solid hazardous waste bin. Wash hands immediately with soap and water[3].

Visualization: Operational Safety Logic

The following diagram maps the logical progression of our handling protocol, ensuring that PPE and engineering controls act as sequential fail-safes.

Workflow N1 1. Inert Storage Retrieval N2 2. Transfer to Fume Hood N1->N2 N3 3. Don PPE Matrix N2->N3 N4 4. Gravimetric Weighing N3->N4 N5 5. Closed-System Solvation N4->N5 N6 6. Quench Unreacted Hydrazine N5->N6 N7 7. Hazardous Waste Disposal N6->N7

Figure 1: Operational safety workflow for handling 5-Hydrazinyl-6-methylpicolinamide.

Spill Response & Waste Disposal Plan

Spill Protocol: Treat all spills of hydrazine derivatives as a major hazard. Do not attempt to clean up a spill yourself unless it is strictly confined within the fume hood and you are wearing full PPE[2]. Absorb small spills using an inert, non-combustible material (such as vermiculite or sand). Never use combustible materials like sawdust , as the reducing nature of the chemical can cause it to ignite[9].

Disposal & Quenching Plan: Hydrazine waste is classified as Extremely Hazardous Waste[2].

  • Causality: Unreacted hydrazine derivatives in waste streams can slowly decompose to generate nitrogen gas. If placed in a tightly sealed waste jug, this gas generation will pressurize the container, inevitably leading to an explosive rupture.

  • Action: Before transferring reaction mixtures to waste jugs, unreacted 5-Hydrazinyl-6-methylpicolinamide must be carefully quenched. Under a fume hood and in an ice bath, slowly add a dilute oxidizing agent (such as 5% sodium hypochlorite/bleach). This safely oxidizes the hydrazine to inert nitrogen gas before it enters the waste stream. Once bubbling ceases, the solution can be transferred to the appropriate aqueous or organic hazardous waste container.

References

  • [1] 145255-19-2 | 5-Aminopyridine-2-carboxamide (Includes CAS 1197371-87-1), BLD Pharm. 1

  • [3] Hydrazine Standard Operating Procedure Template, University of New Mexico (UNM) Environmental Health & Safety.3

  • [6] Safeguarding Your Research: A Comprehensive Guide to Handling Hydrazine Hydrate, BenchChem. 6

  • [2] Hydrazine: Standard Operating Procedure, University of California, Santa Barbara (UCSB). 2

  • [5] Hydrazine - Hazardous Substance Fact Sheet, New Jersey Department of Health. 5

  • [4] Hydrazine - Risk Management and Safety, University of Notre Dame. 4

  • [8] Hydrazine hydrate, 100% - SAFETY DATA SHEET, Fisher Scientific. 8

  • [9] Material Safety Data Sheet - Hydrazine anhydrous, Cole-Parmer. 9

  • [7] Hydrazine - NIOSH Pocket Guide to Chemical Hazards, Centers for Disease Control and Prevention (CDC). 7

Sources

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